Product packaging for 1,2,3-Trichloro-2-methylpropane(Cat. No.:CAS No. 1871-58-5)

1,2,3-Trichloro-2-methylpropane

Cat. No.: B1208359
CAS No.: 1871-58-5
M. Wt: 161.45 g/mol
InChI Key: XMCSILBVFPYTLC-UHFFFAOYSA-N
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Description

1,2,3-trichloro-2-methylpropane is a chloroalkane that is 1,3-dichloropropane substituted by a chloro group and a methyl group at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl3 B1208359 1,2,3-Trichloro-2-methylpropane CAS No. 1871-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloro-2-methylpropane
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InChI

InChI=1S/C4H7Cl3/c1-4(7,2-5)3-6/h2-3H2,1H3
Source PubChem
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InChI Key

XMCSILBVFPYTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3
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DSSTOX Substance ID

DTXSID70171978
Record name 1,2,3-Trichloro-2-methylpropane
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Molecular Weight

161.45 g/mol
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CAS No.

1871-58-5
Record name 1,2,3-Trichloro-2-methylpropane
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Record name 1,3-Trichloroisobutane
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Record name 1,2,3-trichloro-2-methylpropane
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Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trichloro-2-methylpropane (CAS Number: 1871-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties of 1,2,3-trichloro-2-methylpropane, intended for researchers, scientists, and professionals in drug development. This document collates available data on its chemical and physical properties, proposed synthesis and analytical methodologies, and safety considerations.

Chemical and Physical Properties

This compound is a chlorinated alkane.[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C4H7Cl3[1]
Molecular Weight 161.45 g/mol [1][2]
CAS Number 1871-58-5[1][2][3]
IUPAC Name This compound[2]
Synonyms 1,2,3-Trichloroisobutane, 2-Methyl-1,2,3-trichloropropane[1][2]
Appearance Not explicitly stated, likely a liquid at room temperatureInferred from properties
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Kovats Retention Index (non-polar column) 918[2]

Synthesis and Experimental Protocols

Proposed Synthesis: Free-Radical Chlorination of 2-Methylpropane

The reaction proceeds via a free-radical chain mechanism initiated by UV light. This method is expected to produce a mixture of chlorinated products, including mono-, di-, and trichlorinated isomers of 2-methylpropane. The desired this compound would be one of the components of this mixture, which would then require separation and purification.

Experimental Protocol:

  • Reaction Setup: A reaction vessel equipped with a gas inlet, a condenser, and a UV lamp is charged with 2-methylpropane (isobutane).

  • Initiation: The reaction is initiated by irradiating the vessel with UV light.

  • Chlorination: Chlorine gas (Cl2) is slowly bubbled through the 2-methylpropane. The reaction is typically carried out in the gas phase or in an inert solvent at a controlled temperature to manage the exothermicity of the reaction.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the formation of various chlorinated products.

  • Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine and HCl byproduct are removed by washing with a dilute solution of sodium bicarbonate and then with water.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4). The mixture of chlorinated propanes is then separated by fractional distillation to isolate the this compound isomer based on its boiling point.

G Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis Start Start Reaction_Vessel Charge Reaction Vessel with 2-Methylpropane Start->Reaction_Vessel Initiation Initiate with UV Light Reaction_Vessel->Initiation Chlorination Introduce Chlorine Gas Initiation->Chlorination Monitoring Monitor by GC Chlorination->Monitoring Workup Quench and Wash Monitoring->Workup Drying Dry Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical and Spectroscopic Data

Characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile organic compounds like chlorinated alkanes.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of components with different boiling points.

  • MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 40-300).

  • Identification: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound, often by comparison to a spectral library.

G GC-MS Analysis Workflow cluster_analysis Analysis Start Start Sample_Prep Sample Preparation (Dilution) Start->Sample_Prep GC_Injection Injection into GC Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: General workflow for the GC-MS analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹³C NMR Spectrum available[2]
Mass Spectrometry (GC-MS) Top peaks at m/z 111, 113, 75[2]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available[2]

While the availability of these spectra is confirmed, detailed peak assignments and interpretations are not fully provided in the search results. A general interpretation based on the structure is as follows:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons and the methylene (B1212753) protons, with chemical shifts influenced by the adjacent chlorine atoms.

  • ¹³C NMR: The spectrum should display four distinct signals, one for each of the four carbon atoms in their unique chemical environments.

  • Mass Spectrometry: The fragmentation pattern will be characteristic of a chlorinated alkane. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments. The base peak at m/z 111 likely corresponds to a fragment formed by the loss of a chlorine atom and a methyl group.

  • IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.

Reactivity and Chemical Behavior

Specific experimental studies on the reactivity of this compound are not widely documented. However, its reactivity can be inferred from the general behavior of polychlorinated alkanes.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles. The tertiary chlorine at the C2 position is expected to be more sterically hindered, potentially favoring SN1-type reactions under appropriate conditions. The primary chlorines at the C1 and C3 positions would be more susceptible to SN2 reactions.

  • Elimination Reactions: In the presence of a strong base, elimination of HCl can occur to form alkenes.

  • Radical Reactions: The C-H bonds can undergo further free-radical substitution reactions under UV light and in the presence of a halogen.

Toxicology and Safety

Specific toxicological data for this compound is not available. However, data for related compounds, such as 1,2,3-trichloropropane (B165214) and other polychlorinated alkanes, suggest that this class of compounds can be hazardous.[6][7][8]

General Hazards of Chlorinated Alkanes:

  • Toxicity: Many chlorinated alkanes are toxic and are considered potential carcinogens.

  • Environmental Persistence: They can be persistent in the environment and may bioaccumulate.

  • Health Effects: Exposure can cause irritation to the eyes, skin, and respiratory tract. Long-term exposure may lead to damage to the liver, kidneys, and central nervous system.

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Biological Activity and Relevance to Drug Development

There is no information to suggest that this compound has any specific biological activity or is involved in any signaling pathways relevant to drug development. Its primary relevance to this field would be as a potential environmental contaminant or as a synthetic intermediate. Given its likely toxicity and the lack of known biological targets, it is not a candidate for therapeutic use.

G Relationship of this compound to Drug Development Compound This compound Properties Chemical Properties (Reactivity, etc.) Compound->Properties Toxicity Toxicological Profile (Potential Hazard) Compound->Toxicity Signaling Signaling Pathway Involvement (None Known) Compound->Signaling Drug_Dev Drug Development Properties->Drug_Dev Potential Synthetic Intermediate Toxicity->Drug_Dev Safety Assessment Signaling->Drug_Dev No Direct Application

Caption: Logical relationship of this compound to drug development.

Conclusion

This compound is a halogenated organic compound for which some fundamental chemical and physical data are available. While specific, detailed experimental protocols for its synthesis and analysis are not extensively published, plausible methods can be derived from the principles of organic chemistry. The lack of specific toxicological data necessitates caution during handling, with safety procedures based on the hazards associated with related chlorinated alkanes. There is currently no evidence to suggest any direct application of this compound in drug development, other than its potential use as a chemical intermediate. Further research would be required to fully characterize its properties and potential biological effects.

References

Synthesis of 1,2,3-Trichloro-2-methylpropane from Isobutylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-trichloro-2-methylpropane from isobutylene (B52900). The synthesis is a two-step process involving the initial gas-phase chlorination of isobutylene to yield methallyl chloride, followed by the electrophilic addition of chlorine to the double bond of methallyl chloride to produce the target compound. This document details the underlying reaction mechanisms, provides in-depth experimental protocols for each step, and presents key quantitative data in a structured format. Visualizations of the reaction pathway and a general experimental workflow are included to facilitate understanding.

Introduction

This compound is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis from the readily available starting material, isobutylene, proceeds through the key intermediate, methallyl chloride (3-chloro-2-methylpropene). The overall transformation involves both a substitution and an addition reaction with chlorine.

The initial step, the gas-phase chlorination of isobutylene, is a well-established industrial process.[1] This reaction primarily yields methallyl chloride through a free-radical substitution mechanism at high temperatures. However, under certain conditions, side reactions can occur, leading to the formation of various chlorinated byproducts, including the target molecule, this compound, in smaller quantities.

The second step involves the chlorination of the double bond in methallyl chloride. This proceeds via an electrophilic addition mechanism, which is a fundamental reaction in organic chemistry. By controlling the reaction conditions, the yield of this compound can be optimized. This guide will explore both a two-step synthesis and the possibility of a one-pot reaction by adjusting stoichiometry.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from isobutylene follows a two-step pathway. The first step is a free-radical substitution, while the second is an electrophilic addition.

Reaction Pathway Figure 1. Reaction Pathway for the Synthesis of this compound isobutylene Isobutylene (2-Methylpropene) cl2_1 Cl2 (Gas Phase, High Temp.) isobutylene->cl2_1 methallyl_chloride Methallyl Chloride (3-Chloro-2-methylpropene) cl2_1->methallyl_chloride Free-Radical Substitution cl2_2 Cl2 (Liquid Phase) methallyl_chloride->cl2_2 final_product This compound cl2_2->final_product Electrophilic Addition Experimental Workflow Figure 2. Experimental Workflow for the Synthesis of this compound start Start step1 Step 1: Gas-Phase Chlorination of Isobutylene start->step1 purification1 Neutralization and Distillation of Methallyl Chloride step1->purification1 step2 Step 2: Liquid-Phase Chlorination of Methallyl Chloride purification2 Washing and Vacuum Distillation of Final Product step2->purification2 purification1->step2 analysis Product Characterization (GC-MS, NMR) purification2->analysis end End analysis->end

References

Spectroscopic Profile of 2-methyl-1,2,3-trichloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-methyl-1,2,3-trichloropropane (CAS No: 1871-58-5). Due to the limited availability of experimental spectra in public databases, this document combines existing mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics to offer a valuable resource for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of 2-methyl-1,2,3-trichloropropane is available from the NIST WebBook.[1] The spectrum is characterized by a series of fragment ions, with the molecular ion peak being of low abundance, which is typical for halogenated alkanes that readily undergo fragmentation.

Table 1: Mass Spectrometry Data for 2-methyl-1,2,3-trichloropropane

m/zRelative Intensity (%)Proposed Fragment
41100[C₃H₅]⁺
7580[C₃H₄Cl]⁺
7765[CH₂Cl₂]⁺
8940[C₄H₆Cl]⁺
11130[C₄H₆Cl₂]⁺
12515[C₄H₆Cl₂]⁺ fragment
160<5[M]⁺, [C₄H₇Cl₃]⁺ (Molecular Ion)

Note: The relative intensities are estimated from the graphical representation of the spectrum on the NIST WebBook and may vary slightly.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of a small, volatile organic compound like 2-methyl-1,2,3-trichloropropane using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak. The resulting spectrum is then compared with library data or analyzed for fragmentation patterns to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 2: Predicted ¹H NMR Data for 2-methyl-1,2,3-trichloropropane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃~1.6Singlet3H
-CH₂Cl (C1)~3.8Doublet2H
-CH₂Cl (C3)~3.8Doublet2H

The two -CH₂Cl groups are diastereotopic and may exhibit slightly different chemical shifts or a more complex splitting pattern (AB quartet) depending on the solvent and spectrometer frequency.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display four signals, one for each of the unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Data for 2-methyl-1,2,3-trichloropropane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~25-35
-CH₂Cl~50-60
>C(Cl)-~70-80
Quaternary Carbon (C2)~80-90
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a chlorinated alkane is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 2-methyl-1,2,3-trichloropropane

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (alkane)2960-2850Strong
C-H bend (CH₃ and CH₂)1470-1370Medium
C-Cl stretch850-550Strong
Experimental Protocol: IR Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample like 2-methyl-1,2,3-trichloropropane is as follows:

  • Sample Preparation: For a neat liquid, a small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for a solution, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Identification cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound Preparation Sample Preparation (Dissolving, Derivatization, etc.) Sample->Preparation MS Mass Spectrometry (MS) Preparation->MS NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR Infrared (IR) Spectroscopy Preparation->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Environment & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data Structure Proposed Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure Validation Database Comparison & Further Analysis Structure->Validation

A generalized workflow for the spectroscopic identification of a chemical compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,2,3-Trichloroisobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3-trichloroisobutane. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and the known effects of halogen substituents on chemical shifts and coupling constants in aliphatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,2,3-trichloroisobutane is predicted to exhibit four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The presence of electronegative chlorine atoms is expected to cause a significant downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Data for 1,2,3-Trichloroisobutane

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
A-CH₃1.8 - 2.0Singlet (s)-
B-CH₂Cl3.8 - 4.0Doublet of Doublets (dd)²J ≈ 12-15, ³J ≈ 3-5
C-CHCl-4.5 - 4.7Doublet (d)³J ≈ 3-5

Analysis of Predicted ¹H Signals:

  • Signal A (-CH₃): The methyl protons are expected to be the most upfield signal. Being attached to a quaternary carbon, they do not have any adjacent protons to couple with, resulting in a singlet.

  • Signal B (-CH₂Cl): These two diastereotopic protons are chemically non-equivalent. They are expected to show geminal coupling to each other and vicinal coupling to the proton on the adjacent chiral center (-CHCl-). This will result in a complex splitting pattern, likely a doublet of doublets for each proton, though they may overlap. The significant downfield shift is due to the adjacent chlorine atom.

  • Signal C (-CHCl-): This single proton is adjacent to the -CH₂Cl group and is expected to be the most downfield signal due to the direct attachment of a chlorine atom and its position between two chlorinated carbons. It will be split into a doublet by the two protons of the adjacent methylene (B1212753) group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 1,2,3-trichloroisobutane is predicted to show four signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached chlorine atoms, which cause a downfield shift.[1][2]

Table 2: Predicted ¹³C NMR Data for 1,2,3-Trichloroisobutane

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃25 - 35
>C(Cl)-60 - 70
-CHCl-65 - 75
-CH₂Cl45 - 55

Analysis of Predicted ¹³C Signals:

  • -CH₃: The methyl carbon is the most upfield signal.

  • -CH₂Cl: This carbon is shifted downfield due to the attached chlorine atom.

  • >C(Cl)-: The quaternary carbon, also bonded to a chlorine atom, will be significantly downfield.

  • -CHCl-: This carbon, bonded to a chlorine atom and situated between two other carbons bearing chlorine atoms, is expected to be the most deshielded and therefore the furthest downfield.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a compound such as 1,2,3-trichloroisobutane.

3.1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. For non-polar to moderately polar compounds like 1,2,3-trichloroisobutane, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

3.2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This is a critical step to obtain sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

3.3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is typical.

  • Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Pulse Width: Calibrate the 90° pulse width.

3.4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment with proton broadband decoupling is used to simplify the spectrum to singlets for each carbon.[3]

  • Spectral Width: Set a spectral width of approximately 200-250 ppm.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is often used.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[4]

3.5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline to be flat and at zero intensity.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Visualizations

Diagram 1: Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR signal assignments for 1,2,3-trichloroisobutane.

Diagram 2: Generalized NMR Experimental Workflow

G prep Sample Preparation (Dissolve in deuterated solvent with TMS) insert Insert Sample into Spectrometer prep->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Acquire FID Data (¹H or ¹³C Experiment) tune->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Referencing, Integration, Peak Picking) process->analyze report Report and Interpretation analyze->report

Caption: A generalized workflow for NMR data acquisition and analysis.

References

Unraveling the Molecular Fragmentation of 1,2,3-Trichloro-2-methylpropane: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry fragmentation of 1,2,3-trichloro-2-methylpropane (C₄H₇Cl₃). The following sections detail the characteristic fragmentation patterns, present quantitative data in a structured format, and provide a representative experimental protocol for analysis.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of distinct fragmentation pathways initiated by electron ionization. The molecule, with a molecular weight of approximately 161.46 g/mol , undergoes cleavage of its carbon-carbon and carbon-chlorine bonds, leading to the formation of several key fragment ions.[1] Due to the presence of multiple chlorine atoms, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification.

The fragmentation is primarily driven by the stability of the resulting carbocations. Common fragmentation patterns for alkyl halides include the loss of a halogen atom and alpha-cleavage.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound exhibits several key fragments. The relative intensities of these fragments are crucial for structural elucidation. The most significant ions observed in the mass spectrum are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonChemical FormulaRelative Intensity (%)Notes
125/127/129[C₄H₆Cl₂]⁺C₄H₆Cl₂30Loss of a chlorine radical (•Cl). The isotopic pattern is characteristic of a fragment containing two chlorine atoms.
111/113[C₃H₄Cl]⁺C₃H₄Cl100 (Base Peak)Likely formed by the loss of •CH₂Cl from the [C₄H₆Cl₂]⁺ ion. The high intensity suggests a stable fragment.
89/91[C₃H₄Cl]⁺C₃H₄Cl45Loss of HCl from the [C₄H₆Cl₂]⁺ ion.
75[C₂H₄Cl]⁺C₂H₄Cl60Likely formed by cleavage of the C-C bond with the loss of C₂H₃Cl₂.
55[C₄H₇]⁺C₄H₇55Loss of all three chlorine atoms and subsequent rearrangement.
41[C₃H₅]⁺C₃H₅85A common fragment in the mass spectra of aliphatic compounds.

Note: The m/z values for chlorine-containing fragments are presented as the major isotopes (³⁵Cl). The presence of ³⁷Cl results in corresponding peaks at m/z + 2, m/z + 4, etc., with decreasing intensity.

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The initial event is the removal of an electron to form the molecular ion, which is often unstable and not observed in high abundance. Subsequent fragmentation leads to the observed ions.

fragmentation_pathway M [C₄H₇Cl₃]⁺˙ m/z 160/162/164/166 (Molecular Ion) F1 [C₄H₆Cl₂]⁺ m/z 125/127/129 M->F1 - •Cl F4 [C₂H₄Cl]⁺ m/z 75 M->F4 - •C₂H₃Cl₂ F5 [C₄H₇]⁺ m/z 55 M->F5 - 3•Cl F2 [C₃H₄Cl]⁺ m/z 111/113 (Base Peak) F1->F2 - •CH₂Cl F3 [C₃H₄Cl]⁺ m/z 89/91 F1->F3 - HCl F6 [C₃H₅]⁺ m/z 41 F5->F6 - CH₂

References

Chemical Reactivity of 1,2,3-Trichloro-2-methylpropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,2,3-trichloro-2-methylpropane. The document details its synthesis, key reactions including alkaline hydrolysis, dehydrochlorination, and reactions with Grignard reagents. While detailed modern experimental data for this specific compound is limited in readily available literature, this guide consolidates existing knowledge, presenting it in a structured format with clear experimental insights and visual pathway diagrams to support research and development activities.

Introduction

This compound is a chlorinated alkane with the chemical formula C₄H₇Cl₃. Its structure, featuring a tertiary carbon atom bonded to a chlorine atom and two chloromethyl groups, dictates its reactivity, which is characterized by susceptibility to elimination and substitution reactions. This guide explores the primary transformations of this compound, providing available quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₇Cl₃
Molecular Weight161.45 g/mol [1]
CAS Number1871-58-5[1]
IUPAC NameThis compound[2]
Synonyms1,2,3-Trichloroisobutane, 2-Methyl-1,2,3-trichloropropane[1]

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is primarily influenced by the presence of three chlorine atoms, with the tertiary chloride being particularly reactive. The main reactions documented are synthesis via photochlorination, alkaline hydrolysis, and dehydrochlorination.

Synthesis of this compound

This compound can be synthesized via the liquid-phase photochemical chlorination of 2-chloro-2-methylpropane (B56623). This process typically yields a mixture of tri- and tetrachloro-derivatives of isobutane.

Experimental Protocol: Synthesis via Photochemical Chlorination

  • Reaction Setup: A solution of 2-chloro-2-methylpropane in a suitable inert solvent (e.g., carbon tetrachloride, though caution is advised due to its toxicity) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a light source (e.g., a mercury-vapor lamp).

  • Chlorination: Chlorine gas is bubbled through the solution while it is irradiated with UV light. The reaction temperature should be controlled to prevent excessive side reactions.

  • Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and chlorinated products.

  • Work-up: Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any HCl formed.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed by distillation. The resulting mixture of chlorinated propanes is then purified by fractional distillation under reduced pressure to isolate this compound.

Logical Workflow for Synthesis

G Synthesis of this compound A 2-Chloro-2-methylpropane C Photochemical Reaction (UV Light) A->C B Chlorine Gas (Cl2) B->C D Reaction Mixture C->D E Quenching & Washing (Na2S2O3, H2O, NaHCO3) D->E F Crude Product E->F G Drying & Solvent Removal F->G H Fractional Distillation G->H I This compound H->I G Alkaline Hydrolysis of this compound A This compound C Elimination of HCl & Nucleophilic Substitution A->C B Hydroxide Ion (OH-) B->C D 3-Chloro-2-methylallyl alcohol C->D E Chloride Ion (Cl-) C->E F Water (H2O) C->F G Dehydrochlorination of this compound A This compound C E2 Elimination A->C B Strong Base (e.g., KOH) B->C D 3-Chloro-2-(chloromethyl)propene C->D Major E 1,3-Dichloro-2-methylpropene C->E Minor

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 1,2,3-trichloro-2-methylpropane, a chiral halogenated alkane. The document details the molecular structure, stereochemistry, and presents detailed, adaptable experimental protocols for the synthesis and separation of its enantiomers. All quantitative data is summarized in structured tables, and key conceptual relationships are visualized using diagrams.

Introduction to this compound

This compound is a polychlorinated derivative of isobutane (B21531). Its chemical structure is characterized by a four-carbon backbone with chlorine substituents at positions 1, 2, and 3, and a methyl group at position 2. The central quaternary carbon atom (C2) is a chiral center, giving rise to a pair of enantiomers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C4H7Cl3PubChem[1]
Molecular Weight 161.45 g/mol PubChem[1]
CAS Number 1871-58-5Guidechem[2]
Canonical SMILES CC(C(Cl)Cl)(Cl)CClPubChem[1]
Chiral Center C2Inferred from structure
Number of Stereoisomers 2 (one pair of enantiomers)Inferred from one chiral center

Stereochemistry

The presence of a single stereogenic center at the C2 carbon atom, which is bonded to four different groups (a methyl group, a chlorine atom, a chloromethyl group, and a dichloromethyl group), results in the existence of two stereoisomers. These isomers are non-superimposable mirror images of each other, known as enantiomers.

stereoisomers R_img mirror S_img

Figure 1: Enantiomers of this compound.

Due to their enantiomeric relationship, the (R)- and (S)-isomers of this compound possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.

Synthesis of Racemic this compound

A plausible and scalable approach for the synthesis of racemic this compound is the free-radical chlorination of an appropriate precursor, such as isobutane or its partially chlorinated derivatives. The mechanism proceeds via a chain reaction involving initiation, propagation, and termination steps. The use of a radical initiator, such as AIBN or UV light, is required to start the reaction. It is important to note that this method will produce a racemic mixture of the enantiomers, as the radical intermediates are planar and can be attacked from either side with equal probability.

Proposed Experimental Protocol: Free-Radical Chlorination

This protocol is a general guideline and may require optimization for the specific target molecule.

Materials:

  • Isobutane (or a suitable chlorinated precursor)

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)

  • A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • An inert solvent (e.g., carbon tetrachloride - CCl₄, use with extreme caution due to toxicity)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a reflux condenser, a gas inlet (if using Cl₂), and a magnetic stirrer, dissolve the starting material (e.g., isobutane) in the inert solvent.

  • Add the radical initiator (e.g., AIBN, typically 1-2 mol%).

  • If using chlorine gas, bubble it through the solution at a controlled rate. If using sulfuryl chloride, add it dropwise to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • If using UV initiation, irradiate the reaction mixture with a UV lamp.

  • Monitor the reaction progress using Gas Chromatography (GC) to follow the disappearance of the starting material and the appearance of chlorinated products.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Fractionally distill the crude product to isolate the this compound fraction based on its boiling point.

synthesis_workflow start Start: Isobutane and Chlorinating Agent reaction Free-Radical Chlorination (Initiator/UV) start->reaction workup Aqueous Workup (NaHCO3 wash, H2O wash) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying distillation Fractional Distillation drying->distillation product Racemic this compound distillation->product

Figure 2: General workflow for the synthesis of racemic this compound.

Enantioselective Separation

The separation of the enantiomers of this compound requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Proposed Experimental Protocol: Chiral HPLC

This is a general protocol that will likely require optimization of the mobile phase and column selection for baseline separation of the enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®, or a Pirkle-type column).

Materials:

Procedure:

  • Dissolve a small amount of the racemic this compound in the mobile phase to prepare a sample solution of approximately 1 mg/mL.

  • Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved. A typical starting mobile phase for normal-phase chiral separations could be a mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (likely in the low UV range, e.g., 210-220 nm, as the chromophore is weak).

  • Optimize the separation by adjusting the mobile phase composition (e.g., changing the percentage of the alcohol modifier) and the flow rate to achieve baseline resolution (Rs > 1.5).

  • The temperature of the column can also be varied to improve separation.

hplc_workflow start Racemic Sample Preparation hplc Chiral HPLC System - Chiral Column - Mobile Phase - UV Detector start->hplc injection Sample Injection hplc->injection separation Differential Interaction with CSP (Separation of Enantiomers) injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Two Peaks (R- and S-enantiomers) detection->chromatogram

Figure 3: Experimental workflow for chiral HPLC separation.

Quantitative Data

Spectroscopic Data

The ¹H and ¹³C NMR spectra of the racemic mixture of this compound are available in public databases such as PubChem. In a standard achiral NMR solvent, the spectra of the two enantiomers are identical. To distinguish the enantiomers by NMR, a chiral solvating agent or a chiral lanthanide shift reagent would be required.

Table 2: Predicted Spectroscopic Data for this compound (Racemic Mixture)

SpectrumPredicted Chemical Shifts (ppm) or Key Features
¹H NMR Signals corresponding to the methyl protons and the methylene (B1212753) protons of the chloromethyl groups. The exact shifts and coupling patterns would need to be determined experimentally or through advanced simulation.
¹³C NMR Resonances for the four distinct carbon atoms: the methyl carbon, the quaternary C2 carbon, and the two chloromethyl carbons. The ¹³C NMR spectrum for the racemate is available on PubChem.[1]
Mass Spec. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (161.45 g/mol ) with a characteristic isotopic pattern for three chlorine atoms.
Chiroptical Data

The enantiomers of this compound are expected to be optically active. The specific rotation ([α]) is a quantitative measure of this activity. While the specific rotation for this compound has not been reported, we can refer to the value for a similar small chiral chloroalkane, 2-chlorobutane, to get an estimate of the expected magnitude. The reported maximum specific rotation for (S)-2-chlorobutane is +33.2°.[3] It is important to experimentally determine the specific rotation for the pure enantiomers of this compound.

Table 3: Expected Chiroptical Properties

Property(R)-Enantiomer(S)-Enantiomer
Specific Rotation ([α]²⁰_D) Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.Expected to be a non-zero value, potentially in the range of ±10 to ±40°.
Sign of Rotation Levorotatory (-) or Dextrorotatory (+) - to be determined experimentally.Dextrorotatory (+) or Levorotatory (-) - to be determined experimentally.

Conclusion

The stereoisomers of this compound, a pair of enantiomers, arise from the presence of a single chiral center. While specific experimental protocols for the synthesis and separation of these enantiomers are not well-documented, established methods for the free-radical chlorination of alkanes and the chiral HPLC separation of halogenated compounds provide a clear and viable pathway for their preparation and isolation. The quantitative characterization of the pure enantiomers, particularly their specific rotation, will be crucial for any application where stereochemistry is a critical factor, such as in drug development and a deeper understanding of their biological interactions. Further research is warranted to establish and validate specific protocols and to fully characterize the chiroptical and spectroscopic properties of the individual enantiomers of this compound.

References

Navigating the Solubility Landscape of 1,2,3-Trichloro-2-methylpropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trichloro-2-methylpropane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound, details a robust experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practices.

Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the general solubility trends of halogenated hydrocarbons.

Solvent NameSolvent TypePredicted Solubility
HexaneNonpolarSoluble
TolueneNonpolar (Aromatic)Soluble
Diethyl EtherPolar AproticSoluble
AcetonePolar AproticSoluble
EthanolPolar ProticPartially Soluble
MethanolPolar ProticPartially Soluble

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To ascertain the precise quantitative solubility of this compound in various organic solvents, the isothermal shake-flask method is a reliable and widely used technique.[2] This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Calibrated volumetric flasks and pipettes

  • Syringes and syringe filters (chemically resistant, e.g., PTFE)

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

  • Vials for sample collection and analysis

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration:

    • Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the containers to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles. This step should be performed quickly to minimize temperature fluctuations.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated gas chromatograph (GC) to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • The solubility can then be calculated and expressed in various units, such as g/L, mol/L, or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis start Start add_excess Add excess 1,2,3-trichloro- 2-methylpropane to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate in shaker bath (24-72 hours) seal_vial->equilibrate settle Allow to settle (24 hours) equilibrate->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter_sample Filter through syringe filter withdraw->filter_sample weigh_and_dilute Weigh and dilute sample filter_sample->weigh_and_dilute gc_analysis Analyze by GC weigh_and_dilute->gc_analysis calculate Calculate solubility gc_analysis->calculate end End calculate->end

Shake-Flask Solubility Determination Workflow

Logical Framework for Solubility Prediction

The prediction of solubility is guided by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the properties of the solute and solvent that govern solubility.

solubility_logic cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties cluster_interaction Interaction cluster_prediction Prediction solute This compound (Solute) solute_polarity Relatively Nonpolar (due to alkyl and chloro groups) solute->solute_polarity solvent Organic Solvent solvent_polarity Polarity (Nonpolar, Polar Aprotic, Polar Protic) solvent->solvent_polarity interaction_strength Strength of Intermolecular Forces (van der Waals, Dipole-Dipole) solute_polarity->interaction_strength solvent_polarity->interaction_strength solubility_outcome Solubility (Soluble, Partially Soluble, Insoluble) interaction_strength->solubility_outcome

Logical Relationship for Solubility Prediction

References

Thermochemical properties of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 1,2,3-Trichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermochemical properties of this compound (CAS No: 1871-58-5). Due to a scarcity of direct experimental measurements for this specific compound, this document primarily presents data estimated through established computational methodologies, alongside a summary of general experimental protocols relevant to the determination of these properties. The aim is to furnish researchers and professionals in drug development and chemical sciences with a reliable and well-structured resource for understanding the thermochemical behavior of this halogenated alkane. All quantitative data are presented in tabular format for clarity and comparative ease. Additionally, a diagram illustrating the fundamental relationships between key thermochemical parameters is provided.

Introduction

This compound is a chloroalkane with the molecular formula C4H7Cl3.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for various applications, including reaction modeling, safety analysis, and process design in chemical synthesis. This guide consolidates the available estimated data and outlines the standard experimental approaches for their determination.

Thermochemical Data

The following tables summarize the available thermochemical data for this compound. It is critical to note that the majority of these values are derived from computational estimation methods, primarily the Joback method, as experimental data is limited.[2]

Table 1: Physical and Thermochemical Properties of this compound [2]

PropertyValueUnitSource/Method
Molecular Weight161.46 g/mol
Normal Boiling Point (Tb)435.15 ± 4.00KNIST Webbook
Enthalpy of Formation (hf)-181.86kJ/molJoback Method
Standard Gibbs Free Energy of Formation (gf)-50.15kJ/molJoback Method
Enthalpy of Vaporization (hvap)36.36kJ/molJoback Method
Enthalpy of Fusion (hfus)11.29kJ/molJoback Method
Critical Temperature (Tc)603.44KJoback Method
Critical Pressure (pc)3484.76kPaJoback Method
Critical Volume (vc)0.396m³/kmolJoback Method
Normal Melting Point (tf)227.02KJoback Method
Octanol/Water Partition Coefficient (logp)2.462Crippen Method
Water Solubility (log10ws)-2.07Crippen Method
McGowan's Characteristic Volume (mcvol)103.940ml/molMcGowan Method
Non-polar Retention Indices (rinpol)918.00NIST Webbook

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of this compound (Joback Method) [2]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
399.98165.83
433.89174.12
467.80181.85
501.71189.02
535.62195.69
569.53201.87
603.44207.60

Methodologies for Property Estimation and Experimental Determination

Computational Estimation: The Joback Method

The Joback method is a group contribution method used to predict thermochemical properties of pure components based solely on their molecular structure.[3][4] This approach assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[3] While this method provides valuable estimates in the absence of experimental data, it has known limitations, particularly for complex molecules or those with strong intramolecular interactions.[3]

The general procedure for the Joback method involves:

  • Molecular Structure Decomposition: The molecule of interest is broken down into its fundamental functional groups (e.g., -CH3, -CCl, >C<).

  • Group Contribution Summation: The contributions of each group to a specific property are summed. These group contributions have been determined by fitting experimental data for a wide range of compounds.

  • Property Calculation: The summed group contributions are used in specific equations to calculate the desired thermochemical property.

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined experimentally using combustion calorimetry .

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Apparatus: A bomb calorimeter, high-pressure oxygen source, ignition system, and a high-precision thermometer.

  • Procedure:

    • A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is placed in a known mass of water in an insulated container.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl for a chlorinated hydrocarbon).

The heat capacity of a liquid can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference can be used to determine the heat capacity of the sample.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure (Three-Step Method):

    • Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline heat flow.

    • Sapphire Run: A sapphire standard with a known heat capacity is placed in the sample pan, and the measurement is repeated under the same conditions.

    • Sample Run: The sapphire standard is replaced with a known mass of the liquid sample (this compound), and the measurement is repeated.

    • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

Visualization of Thermochemical Relationships

The following diagram illustrates the fundamental relationships between key thermochemical properties.

Thermochemical_Relationships Relationships Between Key Thermochemical Properties H Enthalpy (H) (Total Heat Content) Cp Heat Capacity (Cp) (∂H/∂T) H->Cp Influences DeltaH ΔH (Enthalpy Change) S Entropy (S) (Measure of Disorder) DeltaS ΔS (Entropy Change) G Gibbs Free Energy (G) (Spontaneity of a Process) DeltaG ΔG (Gibbs Free Energy Change) ΔG = ΔH - TΔS T Temperature (T) T->Cp Influences T->DeltaG Determines Reaction Chemical Reaction Reaction->DeltaH Results in Reaction->DeltaS Results in DeltaH->DeltaG Determines DeltaS->DeltaG Determines

Caption: Interrelation of fundamental thermochemical properties.

Conclusion

This technical guide has synthesized the available estimated thermochemical data for this compound, providing a valuable resource for researchers and professionals. While experimental data remains limited, the presented estimated values, derived from the robust Joback method, offer a strong foundation for modeling and predictive work. The outlined experimental protocols for calorimetry provide a clear path for future empirical studies to validate and refine these computational estimates. The continued development of both computational and experimental techniques will be crucial for enhancing our understanding of the thermochemical behavior of this and other halogenated organic compounds.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-2-methylpropane is a halogenated organic compound of potential interest in various fields of research and development. Accurate and sensitive detection and quantification of this compound are crucial for process monitoring, environmental assessment, and safety compliance. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, primarily focusing on water samples, using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS). The methodologies are based on established EPA methods for volatile organic compounds (VOCs) and adapted for this specific analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing and optimizing analytical methods.

PropertyValueSource
Molecular FormulaC4H7Cl3[1][2][3]
Molecular Weight161.46 g/mol [1][2][3]
Boiling Point162 °C[4]
logP (Octanol/Water Partition Coefficient)2.462[1]
Water Solubility-2.07 (log10 mol/L)[1]
CAS Number1871-58-5[1][2][3]

Analytical Methodology: Purge and Trap GC/MS

The recommended analytical technique for the sensitive detection of this compound is Purge and Trap Gas Chromatography coupled with Mass Spectrometry (P&T-GC/MS). This method offers excellent sensitivity and selectivity for volatile organic compounds in aqueous and solid matrices. The general workflow involves purging the volatile analytes from the sample matrix with an inert gas, trapping them on a sorbent trap, thermally desorbing them onto a GC column for separation, and finally detecting and quantifying them with a mass spectrometer.

Logical Workflow of Analysis

cluster_prep Sample Preparation cluster_analysis P&T-GC/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, etc.) Preservation Sample Preservation (e.g., HCl, Refrigeration) Sample_Collection->Preservation Spiking Internal Standard Spiking Preservation->Spiking Purge_and_Trap Purge and Trap Spiking->Purge_and_Trap GC_Separation Gas Chromatographic Separation Purge_and_Trap->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration and Identification MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the analysis of this compound.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Parameters may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Analysis of this compound in Water by P&T-GC/MS

1. Scope and Application:

This method is applicable for the determination of this compound in drinking water, groundwater, and surface water.

2. Sample Preparation:

  • Collect samples in 40 mL amber glass vials with PTFE-lined septa.

  • Preserve samples by adding 1:1 hydrochloric acid (HCl) to a pH < 2.

  • Store samples at 4°C until analysis. The holding time should not exceed 14 days.

  • Allow samples to come to room temperature before analysis.

  • Just prior to analysis, spike the sample with an internal standard (e.g., Fluorobenzene, d5-Chlorobenzene).

3. Purge and Trap Parameters (based on EPA Method 524.2/8260C): [5]

ParameterRecommended Setting
InstrumentPurge and Trap Concentrator (e.g., OI Analytical 4760 or equivalent)
Sample Volume5 - 25 mL
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Purge TemperatureAmbient or heated (e.g., 50°C) to improve efficiency for less volatile compounds[5]
Trap TypeVocarb 3000 (or equivalent)
Desorb Time0.5 - 4 min
Desorb Temperature245°C
Bake Temperature260°C
Bake Time8 min

4. Gas Chromatography-Mass Spectrometry (GC/MS) Parameters:

ParameterRecommended Setting
InstrumentAgilent 7890A/5975C GC/MS or equivalent
GC ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature200°C
Oven Program35°C for 2 min, ramp to 180°C at 10°C/min, hold for 3 min
Transfer Line Temp280°C
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range35 - 300 amu (Scan Mode)
SIM Ions111, 113, 125 (Quantification ion: 111) (based on NIST data)

Experimental Workflow Diagram

cluster_sample Sample Handling cluster_pt Purge and Trap cluster_gcms GC/MS System A Aqueous Sample (5-25 mL) B Spike with Internal Standard A->B C Purge with He @ 40 mL/min for 11 min B->C D Trap on Sorbent (Vocarb 3000) C->D E Desorb @ 245°C D->E F Inject onto GC Column E->F G Separate Analytes F->G H Detect by MS (Scan or SIM) G->H

Caption: Detailed workflow for P&T-GC/MS analysis of aqueous samples.

Quantitative Data

The following table presents estimated performance data for the analysis of this compound. These values are based on typical performance for similar chlorinated volatile organic compounds analyzed by P&T-GC/MS and should be determined experimentally during method validation. For comparison, data for the similar compound 1,2,3-Trichloropropane (TCP) is included.

ParameterEstimated Value for this compoundReported Value for 1,2,3-Trichloropropane (TCP)
Method Detection Limit (MDL)0.5 - 5 ng/L0.543 ng/L[6]
Practical Quantitation Limit (PQL)2 - 20 ng/L5 ng/L[5]
Linearity (R²)> 0.995> 0.995 over 2.5 - 1000 ng/L[6]
Recovery80 - 120%80 - 120%[7]
Relative Standard Deviation (%RSD)< 15%< 15%[5]

Data Presentation and Interpretation

Data acquisition can be performed in either full scan or selected ion monitoring (SIM) mode. Full scan mode is useful for qualitative identification and in the analysis of samples with unknown composition. SIM mode provides significantly higher sensitivity and is recommended for trace-level quantification.

The mass spectrum of this compound shows characteristic ions that can be used for its identification and quantification. Based on the NIST database, the most abundant ions are m/z 111 and 113.[2]

Identification Criteria:

  • The retention time of the analyte must match that of a known standard within a predefined window.

  • The relative abundances of the characteristic ions must match those of a known standard.

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the sample is then determined from this calibration curve.

Conclusion

The P&T-GC/MS method described provides a robust and sensitive approach for the detection and quantification of this compound in aqueous samples. The provided protocols and performance data serve as a valuable starting point for method development and validation in research, industrial, and environmental laboratories. It is essential to perform a comprehensive method validation to ensure the accuracy and reliability of the results for the specific sample matrix and instrumentation used.

References

Application Notes and Protocols for the GC-MS Analysis of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 1,2,3-Trichloro-2-methylpropane (CAS No. 1871-58-5) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated alkane, and its accurate quantification is crucial in various research and development settings, including environmental monitoring and as a potential impurity in pharmaceutical manufacturing. The protocols outlined herein are based on established methods for volatile halogenated hydrocarbons, such as those described in U.S. EPA Method 8260C, and are tailored for high sensitivity and specificity.[1] This application note covers sample preparation, instrumental parameters for GC-MS, and expected quantitative data.

Introduction

This compound is a chlorinated derivative of isobutane.[2] The analysis of such volatile organic compounds (VOCs) is effectively performed using Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and identification.[3][4] For trace-level analysis in matrices like water or soil, a purge and trap system is a highly effective method for sample introduction, as it concentrates the analyte from the sample matrix, thereby increasing sensitivity.[1][5][6]

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern, with a prominent ion at m/z 111 and a second significant ion at m/z 113, which is useful for selective ion monitoring (SIM) to achieve low detection limits.[2]

Experimental Protocols

Standard Preparation

Objective: To prepare a series of calibration standards for the quantification of this compound.

Materials:

  • This compound (certified reference material)

  • Methanol (B129727) (Purge-and-trap grade)

  • Volumetric flasks (Class A)

  • Microsyringes

  • Reagent water (organic-free)

Procedure:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Calculate the exact concentration in µg/mL. This solution should be stored at 4°C in a sealed vial with minimal headspace.

  • Working Stock Solution (e.g., 10 µg/mL):

    • Dilute the primary stock solution 1:100 with methanol. For example, transfer 100 µL of the primary stock solution into a 10 mL volumetric flask and bring to volume with methanol.

  • Aqueous Calibration Standards (e.g., 0.5 to 50 µg/L):

    • Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into volumetric flasks filled with reagent water.

    • For example, to prepare a 5 µg/L standard in a 100 mL flask, add 50 µL of the 10 µg/mL working stock solution.

    • These aqueous standards should be prepared fresh daily.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

A. Liquid Samples (e.g., Water):

  • For aqueous samples, direct analysis using a purge and trap system is the recommended method.[5][7]

  • Collect the sample in a 40 mL vial, ensuring no headspace.

  • If required, add a preservative such as hydrochloric acid to reduce microbial degradation.

  • The purge and trap system will handle the extraction and concentration of the analyte from the water sample.

B. Solid Samples (e.g., Soil, Sediments):

  • For solid matrices, a solvent extraction is typically performed.[6]

  • Weigh approximately 5 grams of the solid sample into a vial.

  • Add a known volume of methanol (e.g., 10 mL).

  • Vortex or sonicate the sample to ensure efficient extraction.

  • Allow the solid particles to settle.

  • An aliquot of the methanol extract is then added to reagent water and analyzed via purge and trap.

GC-MS Instrumentation and Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The method is based on typical conditions for volatile organic compound analysis.[1][7]

Table 1: Purge and Trap Parameters

Parameter Value
Purge Gas Helium
Purge Flow 40 mL/min
Purge Time 11 min
Trap Type Vocarb 3000 (or equivalent)
Desorb Temperature 250°C
Desorb Time 2 min
Bake Temperature 270°C

| Bake Time | 8 min |

Table 2: GC-MS Parameters

Parameter Value
Gas Chromatograph
Column Rtx-VMS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temperature 200°C
Injection Mode Splitless
Oven Program
Initial Temperature 40°C, hold for 2 min
Ramp Rate 15°C/min
Final Temperature 220°C, hold for 3 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selective Ion Monitoring (SIM)
SIM Ions (m/z) 111 (Quantifier) , 113 (Qualifier)

| Dwell Time | 100 ms (B15284909) |

Data Presentation and Expected Results

3.1. Chromatographic Performance Based on its Kovats retention index of 918 on a semi-standard non-polar column, this compound is expected to elute in the mid-range of a typical VOC analysis.[2] The use of a high-resolution capillary column should provide a sharp, symmetrical peak, well-separated from other potential contaminants.

3.2. Mass Spectrum The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 111.[2] The isotopic pattern of chlorine will result in a significant peak at m/z 113, approximately one-third the intensity of the m/z 111 peak. This isotopic ratio is a key identifier for the compound.

3.3. Quantitative Data The following table summarizes the expected quantitative performance of the method. The calibration range and detection limits are based on achievable values for the similar compound 1,2,3-Trichloropropane using comparable analytical techniques.[8][9][10]

Table 3: Quantitative Data Summary

Parameter Expected Value
Calibration Range 0.5 - 50 µg/L
Linearity (R²) > 0.995
Method Detection Limit (MDL) < 0.5 µg/L
Quantifier Ion (m/z) 111
Qualifier Ion (m/z) 113

| Expected Retention Time | Dependent on specific GC conditions, but predictable from Kovats Index |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in a water sample.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Collection (40 mL VOA Vial) PT Purge and Trap (Extraction & Concentration) Sample->PT Direct Injection Standard Standard Preparation (Working Solution in Methanol) Spike Spike Reagent Water for Calibration Curve Standard->Spike Spike->PT Calibration Standards Calibration Calibration Curve Generation GC Gas Chromatography (Separation on Rtx-VMS column) PT->GC Desorption & Transfer MS Mass Spectrometry (Detection in SIM Mode) GC->MS Integration Peak Integration (Quantifier Ion m/z 111) MS->Integration Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for this compound analysis.

Logical Relationship of Key Analytical Steps

This diagram shows the logical relationship between the key stages of the analytical method.

Logical_Flow Start Method Start SamplePrep Sample Preparation (Aqueous or Solid) Start->SamplePrep Concentration Analyte Concentration (Purge & Trap) SamplePrep->Concentration Separation Chromatographic Separation (GC) Concentration->Separation Detection Detection & Identification (MS-SIM) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis End Result Reporting DataAnalysis->End

References

High-performance liquid chromatography (HPLC) analysis of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Analyte Information

1,2,3-Trichloro-2-methylpropane is a halogenated alkane. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Chemical Formula C₄H₇Cl₃
Molecular Weight 161.45 g/mol
CAS Number 1871-58-5
Boiling Point 162 °C
Density 1.28 g/cm³
Solubility Insoluble in water; Soluble in organic solvents
UV Absorbance No significant absorbance in the 200-400 nm range

Note: The data in this table is compiled from various chemical databases.

Proposed HPLC Method

Given the non-polar nature of this compound, a reversed-phase HPLC method is proposed. Since the analyte lacks a UV-absorbing chromophore, a Refractive Index (RI) detector is suggested for detection. RI detectors are sensitive to changes in the refractive index of the eluent and are suitable for analytes that do not absorb UV light.[1][2][3] It is important to note that RI detection is not compatible with gradient elution; therefore, an isocratic method is mandatory.[2][4]

A summary of the proposed HPLC conditions is provided in Table 2.

ParameterProposed Condition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) Detector
Run Time Approximately 10 minutes

Experimental Protocols

  • This compound standard (purity ≥ 98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

For drug development applications, the sample preparation protocol will be matrix-dependent. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte from the sample matrix. A suggested starting point for LLE is as follows:

  • To 1 mL of the sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system according to the parameters outlined in Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the RI detector.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System (C18, ACN:H2O, RI Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Method_Logic cluster_analyte Analyte Properties cluster_method HPLC Method Selection Analyte This compound NonPolar Non-Polar Analyte->NonPolar NoChromophore No UV Chromophore Analyte->NoChromophore RP_HPLC Reversed-Phase HPLC NonPolar->RP_HPLC Dictates use of RI_Detector Refractive Index Detector NoChromophore->RI_Detector Requires Isocratic Isocratic Elution RI_Detector->Isocratic Mandates

References

Application Notes and Protocols for 1,2,3-Trichloro-2-methylpropane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the application of 1,2,3-trichloro-2-methylpropane as a non-polar solvent is limited in publicly available scientific literature. The following application notes and protocols are based on the known physicochemical properties of this compound and related chlorinated alkanes. These should be considered as a theoretical guide and a starting point for experimental investigation. All laboratory work should be conducted with appropriate safety precautions.

Introduction

This compound is a halogenated alkane with the chemical formula C₄H₇Cl₃.[1][2][3] Its structure, featuring a quaternary carbon with three chlorine atoms distributed across the propane (B168953) chain, suggests it possesses non-polar characteristics, making it a potential candidate for use as a non-polar solvent in various laboratory applications. This document provides an overview of its known properties, hypothetical applications, and protocols for its use.

Physicochemical Properties

The decision to use a particular solvent is largely dependent on its physical and chemical properties. A summary of the available data for this compound is presented below. It is important to note that much of the available data is computed rather than experimentally determined.

PropertyValueData Source
IUPAC Name This compoundComputed
CAS Number 1871-58-5Database
Molecular Formula C₄H₇Cl₃Database
Molecular Weight 161.45 g/mol Database
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Polarity Predicted to be non-polarTheoretical
Dielectric Constant Data not available-
Solubility Predicted to be soluble in other non-polar organic solvents and poorly soluble in waterTheoretical

Note: The lack of experimental data for key solvent properties such as boiling point, density, and dielectric constant necessitates initial characterization by the end-user.

Potential Applications in Research and Drug Development

Based on its predicted non-polar nature, this compound could theoretically be employed in the following areas:

  • As a reaction medium: For organic reactions involving non-polar reactants, reagents, and catalysts. Its inertness, typical of chlorinated alkanes, could be advantageous in preventing solvent-reagent interactions.

  • Solubilizing agent: For dissolving non-polar compounds such as lipids, waxes, and certain organic polymers that are insoluble in polar solvents. In early-stage drug development, it could be used for solubility screening of non-polar active pharmaceutical ingredients (APIs).

  • Extraction solvent: In liquid-liquid extractions to separate non-polar compounds from aqueous or polar phases.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar analytes.

Experimental Protocols

The following are generalized protocols for the evaluation and use of this compound as a non-polar solvent.

4.1. Protocol 1: Determination of Solute Solubility

Objective: To determine the solubility of a non-polar compound in this compound.

Materials:

  • This compound

  • Non-polar solute of interest (e.g., a newly synthesized drug candidate)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of saturated solutions by adding an excess of the solute to a known volume of this compound in separate vials.

  • Agitate the vials at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Centrifuge the vials to pellet the undissolved solute.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the solute in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

4.2. Protocol 2: Use as a Reaction Medium for a Non-Polar Reaction

Objective: To assess the suitability of this compound as a solvent for a model non-polar reaction (e.g., a substitution or addition reaction involving non-polar substrates).

Materials:

  • This compound

  • Non-polar reactants and reagents

  • Reaction vessel with a stirrer and condenser

  • Heating mantle or cooling bath

  • TLC plates and developing chamber

  • Appropriate work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography column)

Methodology:

  • Ensure all glassware is dry.

  • Add the non-polar starting materials and this compound to the reaction vessel.

  • Stir the mixture to ensure homogeneity.

  • Add the reagent to initiate the reaction.

  • Heat or cool the reaction mixture as required by the specific reaction conditions.

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Separate the organic layer containing the product.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product using a suitable technique (e.g., column chromatography or recrystallization).

  • Analyze the purified product to determine the reaction yield and purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: Although not as flammable as some organic solvents, take precautions to avoid ignition sources. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical).

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local regulations.

Visualizations

Solvent_Characterization_Workflow cluster_proc Solvent Property Determination start Obtain Solvent Sample (this compound) phys_chem Measure Physicochemical Properties (Boiling Point, Density, Refractive Index) start->phys_chem Initial Characterization solubility_test Conduct Solubility Tests (With representative polar and non-polar solutes) phys_chem->solubility_test spectro_analysis Spectroscopic Analysis (e.g., IR, NMR for purity) solubility_test->spectro_analysis data_table Compile Data in Structured Table spectro_analysis->data_table

Caption: Workflow for the initial characterization of this compound.

Reaction_Protocol_Workflow cluster_workflow General Reaction Protocol setup Reaction Setup (Dry glassware, add solvent and reactants) reaction Initiate and Run Reaction (Add reagent, apply heat/cooling) setup->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC) reaction->monitoring workup Reaction Work-up (Quenching, extraction) monitoring->workup Upon Completion purification Product Purification (Chromatography, recrystallization) workup->purification analysis Product Analysis (Yield, purity) purification->analysis

Caption: A generalized workflow for using a novel solvent in an organic reaction.

References

Application Notes and Protocols: 1,2,3-Trichloro-2-methylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,3-trichloro-2-methylpropane as a versatile starting material in organic synthesis. The primary application highlighted is its role as a precursor to valuable chlorinated olefins through controlled dehydrochlorination reactions.

Introduction

This compound is a polychlorinated alkane that serves as a key intermediate in the synthesis of functionalized C4 building blocks. Its reactivity is primarily centered around the elimination of hydrogen chloride (HCl) under basic conditions to yield various unsaturated compounds. The strategic control of reaction conditions allows for the selective synthesis of either mono- or di-dehydrochlorinated products, which are valuable synthons for further chemical transformations, including the synthesis of polymers, and potentially as intermediates in the preparation of more complex molecules for pharmaceutical and agrochemical applications.

Key Applications and Reaction Pathways

The principal synthetic utility of this compound lies in its sequential dehydrochlorination. The reaction pathway can be directed by the choice of base and reaction conditions to favor the formation of either 3-chloro-2-(chloromethyl)-1-propene or 3-chloro-2-methylallyl alcohol.

A general overview of the reaction pathways is presented below:

G start This compound product1 3-Chloro-2-(chloromethyl)-1-propene start->product1 Stronger Base (e.g., solid KOH) - 2 HCl product2 3-Chloro-2-methylallyl Alcohol start->product2 Aqueous Alkali (e.g., aq. NaOH) - HCl, -H2O (hydrolysis) tar Tar/Decomposition Products product1->tar Strong Base (prolonged reaction)

Caption: Reaction pathways of this compound.

Experimental Protocols and Data

Synthesis of 3-Chloro-2-(chloromethyl)-1-propene via Dehydrochlorination

This protocol describes the double dehydrochlorination of this compound to yield 3-chloro-2-(chloromethyl)-1-propene. This di-unsaturated product is a valuable intermediate for the synthesis of various organic molecules, including polymers and cyclic compounds.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with This compound and solid KOH B Heat the mixture A->B C Reflux for specified time B->C D Cool the reaction mixture C->D E Add water and separate organic layer D->E F Wash with water E->F G Dry over anhydrous CaCl2 F->G H Fractional distillation G->H I Collect product fraction H->I

Caption: Workflow for the synthesis of 3-chloro-2-(chloromethyl)-1-propene.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place this compound and a molar excess of solid potassium hydroxide (B78521).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with water, followed by drying over anhydrous calcium chloride. Purify the crude product by fractional distillation to obtain 3-chloro-2-(chloromethyl)-1-propene.

Quantitative Data:

ParameterValue
Reactants
This compound1.0 mol
Potassium Hydroxide (solid)2.5 mol
Reaction Conditions
TemperatureReflux
Reaction TimeNot specified
Product
3-Chloro-2-(chloromethyl)-1-propene
Yield Not specified
Synthesis of 3-Chloro-2-methylallyl Alcohol via Alkaline Hydrolysis

This protocol details the selective mono-dehydrochlorination and hydrolysis of this compound to produce 3-chloro-2-methylallyl alcohol. This product is a useful bifunctional molecule containing both an alcohol and a vinyl chloride moiety.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with This compound and aqueous NaOH B Heat the mixture A->B C Reflux for specified time B->C D Cool and extract with an organic solvent C->D E Separate the organic layer D->E F Wash with water E->F G Dry over anhydrous Na2SO4 F->G H Fractional distillation under reduced pressure G->H I Collect product fraction H->I

Caption: Workflow for the synthesis of 3-chloro-2-methylallyl alcohol.

Protocol:

  • Reaction Setup: A mixture of this compound and an aqueous solution of sodium hydroxide is placed in a round-bottom flask fitted with a reflux condenser and a stirrer.

  • Reaction: The mixture is heated to reflux with stirring for several hours.

  • Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is separated.

  • Purification: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum.

Quantitative Data:

ParameterValue
Reactants
This compound1.0 mol
Sodium Hydroxide (aqueous solution)1.1 mol
Reaction Conditions
TemperatureReflux
Reaction Time48 hours
Product
3-Chloro-2-methylallyl Alcohol
Yield 46%

Applications in Drug Development and Agrochemicals

While direct applications of this compound in the synthesis of commercial drugs or agrochemicals are not widely documented, its dehydrochlorination products are structurally related to important synthetic intermediates. For instance, chlorinated allyl compounds are known precursors in the synthesis of various bioactive molecules. The functional groups present in the products (alkene, chloro, and hydroxyl moieties) offer multiple points for further elaboration into more complex molecular architectures. Researchers in drug discovery and agrochemical development may consider these C4 building blocks as starting points for the synthesis of novel compounds.

Safety and Handling

This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The dehydrochlorination reactions described should be performed with care, as they can be exothermic. The use of strong bases like potassium hydroxide requires caution. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the anticipated nucleophilic substitution reactions of 1,2,3-trichloro-2-methylpropane. Due to significant steric hindrance inherent in its neopentyl-like structure, this substrate is expected to exhibit low reactivity. This document outlines the theoretical basis for its unreactivity towards S(_N)2 pathways and explores the potential for S(_N)1 reactions, which may involve carbocation rearrangements. Detailed, generalized experimental protocols for investigating these reactions are provided, along with templates for data presentation and visualization of the expected mechanistic pathways. These notes are intended to serve as a foundational guide for researchers designing experiments with this sterically congested polychlorinated alkane.

Introduction

This compound is a polychlorinated alkane with a neopentyl-like core structure. This structural motif, characterized by a quaternary carbon adjacent to the reaction center, imposes significant steric hindrance, which profoundly impacts its reactivity in nucleophilic substitution reactions. Understanding the mechanistic pathways of such reactions is crucial for the targeted synthesis of novel chemical entities in drug discovery and materials science.

The primary challenge in studying the nucleophilic substitution reactions of this compound is its inherent low reactivity. S(_N)2 reactions are strongly disfavored due to the impossibility of a backside nucleophilic attack.[1][2] S(_N)1 reactions, while theoretically possible, are expected to be slow due to the formation of an unstable primary carbocation, though this intermediate may undergo rearrangement to a more stable tertiary carbocation.[1][3]

These notes provide a theoretical framework and practical, generalized protocols for exploring the nucleophilic substitution reactions of this compound.

Theoretical Background: Expected Reactivity

The reactivity of this compound in nucleophilic substitution reactions is dictated by its structure. The presence of a methyl group and two chloromethyl groups attached to the C2 carbon creates a sterically congested environment around the C1 and C3 carbons.

S(_N)2 Reactions

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[4] For this compound, the bulky groups surrounding the primary carbons (C1 and C3) effectively block this backside attack. This steric hindrance dramatically reduces the rate of S(_N)2 reactions, rendering them extremely slow or impractical under standard conditions.[1][2]

S(_N)1 Reactions

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[4] For this compound, the departure of a chloride ion from C1 or C3 would initially form a primary carbocation. Primary carbocations are highly unstable and their formation represents a significant energy barrier, making the S(_N)1 pathway slow.[1] However, this primary carbocation can undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, which can then be attacked by a nucleophile.[3] Therefore, S(_N)1 reactions, if they occur, are likely to yield rearranged products.

Data Presentation

Given the exploratory nature of reactions with this compound, it is crucial to systematically record and present all quantitative data. The following tables are provided as templates for organizing experimental results.

Table 1: Reaction Conditions and Product Distribution for S(_N)1 Solvolysis

EntryNucleophile (Solvent)Temperature (°C)Time (h)Conversion (%)Product A Yield (%) (Direct Substitution)Product B Yield (%) (Rearranged)Other Products (%)
1H₂O5024
2H₂O10024
3CH₃OH5024
4CH₃OHReflux24
5CH₃COOH10024

Table 2: Rate Data for S(_N)2 Reaction with Sodium Iodide in Acetone (B3395972)

Entry[Substrate] (M)[NaI] (M)Temperature (°C)Observed ReactionRate Constant, k (M⁻¹s⁻¹)
10.10.125No reaction observed after 48h-
20.10.150Trace product detectedTo be determined
30.10.250Trace product detectedTo be determined

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for the specific experimental setup and analytical capabilities. Safety Precaution: this compound and other halogenated alkanes should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Investigation of S(_N)1 Solvolysis

Objective: To determine the propensity of this compound to undergo solvolysis and to identify the resulting products.

Materials:

  • This compound

  • Deionized water

  • Methanol (B129727) (reagent grade)

  • Acetic acid (glacial)

  • Round-bottom flasks with reflux condensers

  • Heating mantles or oil baths

  • Magnetic stirrers and stir bars

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

  • GC-MS for product analysis

Procedure:

  • Place 1.0 g of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of the chosen solvent (water, methanol, or acetic acid).

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 50 °C, 100 °C, or reflux) with stirring.

  • Maintain the reaction at temperature for an extended period (e.g., 24-48 hours), periodically taking small aliquots for analysis by GC-MS to monitor the reaction progress.

  • After the reaction period, cool the mixture to room temperature.

  • If the solvent is water, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • If the solvent is methanol or acetic acid, neutralize any acid if necessary, and remove the bulk of the solvent using a rotary evaporator. Then, partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to identify and quantify the products formed.

Protocol 4.2: Investigation of S(_N)2 Reactivity with Sodium Iodide

Objective: To assess the reactivity of this compound under S(_N)2 conditions.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bars

  • Filtration apparatus

  • TLC plates and developing chamber

  • GC-MS for product analysis

Procedure:

  • In a dry 50 mL round-bottom flask, dissolve 1.5 g of sodium iodide in 20 mL of anhydrous acetone with stirring.

  • Add 1.0 g of this compound to the solution.

  • Stir the mixture at room temperature and monitor for the formation of a precipitate (NaCl).

  • If no reaction is observed after several hours, gently heat the mixture to reflux.

  • Monitor the reaction by TLC and/or by taking aliquots for GC-MS analysis.

  • If a precipitate forms, cool the reaction mixture, and collect the solid by filtration. Wash the solid with a small amount of cold acetone.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the residue by GC-MS to identify any substitution products.

Visualizations

The following diagrams illustrate the expected reaction pathways and a general workflow for these investigations.

SN2_Pathway S_N_2 Reaction Pathway for this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants This compound + Nu⁻ TS Highly Hindered Pentavalent Carbon Reactants->TS Backside Attack (Extremely Slow) Products Substitution Product + Cl⁻ TS->Products

Caption: Expected S(_N)2 pathway, highlighting the high energy, sterically hindered transition state.

SN1_Pathway S_N_1 Reaction Pathway with Rearrangement cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_prod Products Start This compound Carbocation1 Primary Carbocation (Unstable) Start->Carbocation1 Slow, Rate-Determining Carbocation2 Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 1,2-Shift Products Rearranged Substitution Product Carbocation2->Products + Nu⁻

Caption: Plausible S(_N)1 pathway involving carbocation rearrangement to a more stable intermediate.

Experimental_Workflow General Experimental Workflow Start Reaction Setup (Substrate, Nucleophile, Solvent) Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS Aliquots) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Product Purification (Chromatography, Distillation) Workup->Purification Analysis Product Characterization (GC-MS, NMR, IR) Purification->Analysis Data Data Analysis (Yield, Rate Calculation) Analysis->Data

Caption: A generalized workflow for investigating the nucleophilic substitution reactions.

References

Application Notes and Protocols for the Elimination Reactions of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the elimination reactions of 1,2,3-trichloro-2-methylpropane, a polychlorinated alkane. The following sections detail the expected reaction pathways, present a protocol for a typical elimination reaction, and provide data on the potential products.

Introduction

This compound is a sterically hindered polychlorinated alkane. Treatment of this compound with a strong base is expected to induce elimination reactions, primarily through an E2 (bimolecular elimination) mechanism, to yield various dichloro-2-methylpropene isomers. The regioselectivity of the reaction is influenced by the nature of the base used and the stereochemical arrangement of the substrate. Understanding these elimination reactions is crucial for the synthesis of functionalized alkene building blocks and for the development of robust chemical processes.

Reaction Mechanism and Stereochemistry

The elimination of HCl from this compound is anticipated to proceed via an E2 mechanism. This is a one-step concerted reaction where a base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing a leaving group (a chlorine atom), and simultaneously, the leaving group departs, leading to the formation of a double bond.

For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. In this compound, there are two types of β-protons that can be abstracted, leading to the potential formation of two constitutional isomers: 2,3-dichloro-2-methyl-1-propene and 1,3-dichloro-2-methyl-1-propene. The use of a sterically hindered base, such as potassium tert-butoxide, would favor the abstraction of the less sterically hindered proton, potentially influencing the product ratio.

Experimental Protocols

This section provides a detailed protocol for the dehydrochlorination of this compound. This procedure is adapted from established methods for the dehydrochlorination of similar polychlorinated propanes.

Safety Precautions: this compound and the resulting dichloromethylpropenes are hazardous chemicals.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Dehydrochlorination using Sodium Hydroxide (B78521) with Phase-Transfer Catalysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), dichloromethane (5 mL/g of substrate), and tetrabutylammonium bromide (0.05 eq).

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • With vigorous stirring, add the aqueous sodium hydroxide solution (2.0 eq of NaOH) to the reaction mixture.

  • Heat the mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water to dissolve the inorganic salts.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture of dichloromethylpropenes.

  • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

The expected elimination products and their physical properties are summarized in the table below. The yields and isomer ratios are dependent on the specific reaction conditions employed.

ProductIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3-dichloro-2-methyl-1-propene2,3-dichloro-2-methylprop-1-eneC4H6Cl2124.99~110-112
(E/Z)-1,3-dichloro-2-methyl-1-propene(E/Z)-1,3-dichloro-2-methylprop-1-eneC4H6Cl2124.99131-134

Characterization Data:

The identification of the products can be confirmed using spectroscopic methods.

  • (Z)-1,3-dichloro-2-methylprop-1-ene:

    • ¹³C NMR (CDCl₃): Chemical shifts can be referenced from spectral databases.[2]

  • 1,3-dichloro-2-methyl-1-propene:

    • ¹³C NMR: Spectral data is available in public databases like PubChem.[3]

  • 1-chloro-2-methyl-1-propene:

    • ¹³C NMR: Spectral data is available for comparison.

Visualizations

Logical Relationship of Elimination Pathways

The following diagram illustrates the possible E2 elimination pathways from this compound.

Elimination_Pathways sub This compound prod1 2,3-Dichloro-2-methyl-1-propene sub->prod1 - HCl (Path A) prod2 (E/Z)-1,3-Dichloro-2-methyl-1-propene sub->prod2 - HCl (Path B)

Caption: Possible elimination products from this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the dehydrochlorination reaction.

Experimental_Workflow arrow arrow start Start reactants Combine Substrate, Solvent, and PTC start->reactants base Add Aqueous NaOH reactants->base reflux Heat to Reflux (4-6 hours) base->reflux workup Workup: - Cool to RT - Separate Layers - Wash Organic Layer reflux->workup dry Dry Organic Layer workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify (Fractional Distillation) concentrate->purify end End purify->end

Caption: Workflow for the synthesis of dichloromethylpropenes.

References

Application Notes and Protocols for the Purification of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,2,3-trichloro-2-methylpropane, a chlorinated alkane. The protocol is based on established methods for the purification of similar organic compounds and is intended for use by qualified laboratory personnel.

Introduction

This compound is a halogenated organic compound.[1][2] Due to its structure, it is expected to be a liquid at room temperature and have low solubility in water but good solubility in organic solvents.[3] Purification of this compound is essential to remove impurities that may be present from its synthesis, such as unreacted starting materials, isomers (e.g., 1,1,2-trichloro-2-methylpropane), other polychlorinated byproducts, and residual acid from the chlorination process. The primary methods for purification are fractional distillation and, if the compound is a solid at room temperature or forms a stable solid derivative, recrystallization.

Physicochemical Data

A summary of the available physical and chemical properties of this compound is presented in the table below. This data is crucial for designing the purification protocol, particularly for the distillation step.

PropertyValueReference
Molecular Formula C4H7Cl3[1][2][4]
Molecular Weight 161.46 g/mol [2][4]
CAS Number 1871-58-5[1][2]
Boiling Point 163 °C[4]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, ether, chloroform) and have low solubility in water.[3]

Experimental Protocols

Materials and Equipment

Chemicals:

  • Crude this compound

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or calcium chloride (CaCl2)

  • Boiling chips

Equipment:

  • Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flask, and thermometer)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Glass funnel

  • Filter paper

  • Rotary evaporator (optional)

Purification Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_start Initial Workup cluster_purification Purification cluster_end Final Product Crude Product Crude Product Washing Washing Crude Product->Washing Transfer to separatory funnel Washing->Washing Repeat with NaHCO3 & H2O Drying Drying Washing->Drying Separate organic layer Fractional Distillation Fractional Distillation Drying->Fractional Distillation Decant or filter Pure Product Pure Product Fractional Distillation->Pure Product Collect fraction at 163 °C Analysis Analysis Pure Product->Analysis Characterize purity

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

1. Preliminary Work-up: Washing and Neutralization

This step is crucial for removing any acidic impurities that may be present from the synthesis of the crude product.

  • Transfer the crude this compound to a separatory funnel of appropriate size.

  • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure generated from the neutralization of acid.

  • Allow the layers to separate. The aqueous layer (bottom layer, as chlorinated alkanes are generally denser than water) should be drained and discarded.

  • Repeat the washing step with another portion of 5% sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate.

  • Separate and discard the aqueous layer.

2. Drying the Organic Layer

It is essential to remove any residual water from the organic layer before distillation to prevent co-distillation and potential side reactions at high temperatures.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate or calcium chloride (a rule of thumb is to add enough so that some of the drying agent remains free-flowing and does not clump together).

  • Swirl the flask for 10-15 minutes to ensure thorough drying.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

3. Purification by Fractional Distillation

Fractional distillation is used to separate liquids with different boiling points. This is the primary method for purifying this compound.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Add a few boiling chips to the round-bottom flask containing the dried crude product.

  • Begin heating the distillation flask gently with a heating mantle.

  • Observe the temperature at the top of the fractionating column. The temperature should slowly rise as the vapor of the most volatile component reaches the thermometer.

  • Discard any initial distillate that comes over at a significantly lower temperature than the boiling point of the target compound.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (163 °C at atmospheric pressure).[4]

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the distillation flask.

  • The collected liquid is the purified this compound.

4. Alternative Purification Method: Recrystallization

If this compound is a solid at room temperature or if a suitable solvent system can be found, recrystallization can be an effective purification method.[5]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Common organic solvents should be tested on a small scale.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling can be further promoted by placing the flask in an ice bath.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6][7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[6][7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • Handling: Avoid breathing vapors.[8][9] Keep away from open flames, sparks, and hot surfaces.[8] Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Data Presentation

The following table can be used to record and compare the properties of the crude and purified this compound.

PropertyCrude ProductPurified Product
Appearance
Boiling Range (°C)
Refractive Index
Purity (by GC, %)
Yield (g) N/A
Yield (%) N/A

References

Safe handling and storage procedures for 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance purposes only. A comprehensive risk assessment should be conducted for all procedures involving 1,2,3-Trichloro-2-methylpropane. All users must be trained in the proper handling of hazardous chemicals and adhere to all applicable safety regulations.

Introduction

This compound (CAS No. 1871-58-5) is a chlorinated hydrocarbon.[1] Due to the limited availability of detailed toxicological and safety data for this specific compound, a highly cautious approach to handling and storage is mandatory. These application notes and protocols are based on the available Safety Data Sheet (SDS) and general best practices for handling similar chemical substances.

Hazard Identification and Risk Assessment

Key Considerations for Risk Assessment:

  • Route of Exposure: Inhalation, skin contact, eye contact, and ingestion.

  • Potential Health Effects: Based on general knowledge of chlorinated hydrocarbons, potential effects could include irritation to the skin, eyes, and respiratory tract. The chronic effects are unknown.

  • Physical/Chemical Hazards: The flammability and reactivity of this compound are not well-documented. Therefore, it should be handled as a potentially combustible substance.

Safe Handling Procedures

Personal Protective Equipment (PPE)

A summary of required PPE is provided in Table 1. Always inspect PPE for integrity before use.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE Specification
Eyes/Face Chemical safety goggles and a face shield.
Skin Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material.
Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.

Experimental Protocols

Protocol 3.3.1: General Handling and Dispensing

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as specified in Table 1.

  • Dispensing:

    • Transport the container of this compound in a secondary container.

    • Perform all dispensing operations within the chemical fume hood.

    • Use a clean, dry, and compatible spatula or scoop for solids, or a calibrated pipette for liquids.

    • Avoid generating dust or aerosols.[1]

    • Close the container tightly immediately after use.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.

Diagram 1: Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Transport in Secondary Container prep3->handle1 handle2 Dispense in Fume Hood handle1->handle2 handle3 Close Container Tightly handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Remove PPE post3->post4 post5 Wash Hands post4->post5

Caption: A logical workflow for the safe handling of chemicals.

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

Storage Conditions

A summary of storage conditions is provided in Table 2.

Table 2: Storage Conditions for this compound

ParameterSpecification
Temperature Store in a cool place.[1]
Ventilation Store in a dry and well-ventilated place.[1]
Container Keep container tightly closed.[1]
Incompatibilities Store away from strong oxidizing agents and strong bases.
Storage Protocol
  • Receiving:

    • Inspect the container for any damage upon receipt.

    • Verify that the label is intact and legible.

    • Log the chemical into the laboratory inventory.

  • Storage Location:

    • Store in a designated, locked, and labeled chemical storage cabinet.

    • Ensure the storage area is away from heat sources and direct sunlight.

    • Do not store on high shelves.

  • Segregation:

    • Segregate from incompatible materials as outlined in Table 2.

    • Use secondary containment to prevent spills from mixing with other chemicals.

Diagram 2: Decision-Making for Proper Storage of this compound

G start Receive Chemical check_container Inspect Container for Damage start->check_container is_damaged Damaged? check_container->is_damaged reject Reject Shipment / Quarantine is_damaged->reject Yes check_label Check Label Integrity is_damaged->check_label No is_label_ok Label OK? check_label->is_label_ok relabel Relabel Following Protocol is_label_ok->relabel No select_storage Select Storage Location is_label_ok->select_storage Yes relabel->select_storage is_cool_dry_ventilated Cool, Dry, Ventilated? select_storage->is_cool_dry_ventilated find_suitable_location Find Suitable Location is_cool_dry_ventilated->find_suitable_location No check_incompatibles Check for Incompatibles is_cool_dry_ventilated->check_incompatibles Yes find_suitable_location->select_storage are_incompatibles_present Incompatibles Present? check_incompatibles->are_incompatibles_present remove_incompatibles Segregate Incompatibles are_incompatibles_present->remove_incompatibles Yes store_chemical Store in Secondary Containment are_incompatibles_present->store_chemical No remove_incompatibles->store_chemical end_process Update Inventory store_chemical->end_process

Caption: A decision-making flowchart for chemical storage.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up:

    • Wear appropriate PPE.

    • Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

First Aid

A summary of first aid measures is provided in Table 3.[1]

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Fire
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA).[1]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Collect waste in a properly labeled, sealed, and compatible container.

References

Application Notes and Protocols for Reactions Involving 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for key reactions involving 1,2,3-trichloro-2-methylpropane. The information is intended to guide researchers in the safe and effective use of this compound in organic synthesis.

Overview of Reactivity

This compound is a chlorinated alkane that can undergo several types of reactions, primarily centered around elimination (dehydrochlorination) and substitution. Due to the presence of multiple chlorine atoms, the reaction pathways can be controlled by the choice of reagents and reaction conditions. The tertiary carbon atom also influences the reactivity, often favoring elimination reactions in the presence of a strong base.

Dehydrochlorination with Alcoholic Potassium Hydroxide (B78521)

Dehydrochlorination is a common reaction for alkyl halides and is effectively carried out using a strong base such as potassium hydroxide in an alcoholic solvent. This reaction typically follows an E2 mechanism.

Reaction Pathway:

The reaction of this compound with alcoholic KOH is expected to yield primarily 3-chloro-2-(chloromethyl)prop-1-ene (B158312) through the elimination of a molecule of hydrogen chloride.

Dehydrochlorination reactant This compound product 3-Chloro-2-(chloromethyl)prop-1-ene reactant->product Heat reagent Alcoholic KOH byproduct KCl + H₂O

Caption: Dehydrochlorination of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

  • Saturated brine solution

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8.0 g of potassium hydroxide in 50 mL of absolute ethanol by gently warming the mixture.

  • Addition of Reactant: To the warm alcoholic KOH solution, add 16.15 g (0.1 mol) of this compound dropwise through the condenser.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 3 hours with continuous stirring.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal and Distillation: Remove the diethyl ether by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data:
ParameterValue
Molar Ratio (Substrate:Base)1:1.4
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time3 hours
Expected Product3-Chloro-2-(chloromethyl)prop-1-ene
Theoretical Yield12.5 g

Alkaline Hydrolysis

Treatment of this compound with a milder aqueous base can lead to substitution reactions, where a chlorine atom is replaced by a hydroxyl group.

Reaction Pathway:

The alkaline hydrolysis of this compound has been reported to yield 3-chloro-2-methylallyl alcohol.[1] This suggests a combination of substitution and elimination may occur.

Hydrolysis reactant This compound product 3-Chloro-2-methylallyl alcohol reactant->product Heat reagent Aqueous NaOH byproduct NaCl Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage setup Apparatus Setup reagents Addition of Reagents setup->reagents reaction Reaction under Controlled Conditions reagents->reaction quench Quenching reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry solvent_removal Solvent Removal dry->solvent_removal distillation Distillation / Chromatography solvent_removal->distillation analysis Product Analysis distillation->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-Trichloro-2-methylpropane.

I. Synthesis Overview

The primary industrial synthesis of this compound is a two-step process:

  • Gas-Phase Chlorination of Isobutylene (B52900): Isobutylene is reacted with chlorine gas at elevated temperatures to produce methallyl chloride (3-chloro-2-methyl-1-propene).

  • Chlorination of Methallyl Chloride: Methallyl chloride is subsequently chlorinated, typically via an electrophilic addition of chlorine across the double bond, to yield the final product, this compound.

II. Visualized Synthesis Pathway and Impurity Formation

The following diagram illustrates the main synthesis pathway and the formation of common impurities.

G isobutylene Isobutylene methallyl_chloride Methallyl Chloride (3-chloro-2-methyl-1-propene) isobutylene->methallyl_chloride High Temp. Gas Phase isocrotyl_chloride Isocrotyl Chloride (1-chloro-2-methyl-1-propene) isobutylene->isocrotyl_chloride Side Reaction cl2_1 Cl₂ cl2_1->methallyl_chloride cl2_1->isocrotyl_chloride higher_chlorinated Higher Chlorinated C4 Species cl2_1->higher_chlorinated product This compound methallyl_chloride->product Electrophilic Addition methallyl_chloride->higher_chlorinated Over-chlorination tetrachloro_product 1,2,3-Trichloro-2-(chloromethyl)propane methallyl_chloride->tetrachloro_product Radical Substitution chlorohydrin Chlorohydrin Impurity methallyl_chloride->chlorohydrin cl2_2 Cl₂ cl2_2->product cl2_2->tetrachloro_product cl2_2->chlorohydrin h2o H₂O (trace) h2o->chlorohydrin

Caption: Synthesis of this compound and common impurity formation pathways.

III. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
T-01 Low yield of methallyl chloride in Step 1.- Incorrect reaction temperature.- Improper mixing of reactants.- Insufficient excess of isobutylene.- Optimize temperature (typically around 100°C).- Ensure efficient gas-phase mixing.- Maintain a slight excess of isobutylene to suppress further chlorination.[1]
T-02 High levels of isocrotyl chloride impurity.Isomerization favored by reaction conditions.- Precise temperature control is crucial.- Optimize reactor design for plug flow characteristics.
T-03 Formation of higher chlorinated C4 species.- Excessive chlorine concentration.- "Hot spots" in the reactor.- Use a slight excess of isobutylene.- Improve heat dissipation and temperature control.
T-04 Low yield of this compound in Step 2.- Incomplete reaction.- Loss of product during workup.- Ensure stoichiometric or slight excess of chlorine.- Monitor reaction progress by GC.- Optimize distillation conditions to minimize product loss.
T-05 Presence of 1,2,3-Trichloro-2-(chloromethyl)propane.Radical substitution favored over addition.- Conduct the reaction in the dark to avoid light-induced radical formation.- Avoid high temperatures.
T-06 Formation of chlorohydrin impurities.Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
T-07 Product discoloration.Presence of trace impurities or degradation products.- Purify the crude product by fractional distillation.- Treat with activated carbon.
T-08 Inconsistent reaction times.Variations in catalyst activity (if used) or reactant purity.- Use fresh, high-purity starting materials.- If a catalyst is used, ensure consistent quality and loading.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities originate from both steps of the synthesis. In the first step (chlorination of isobutylene), the primary impurity is the isomeric isocrotyl chloride (1-chloro-2-methyl-1-propene).[2][3] Over-chlorination can also lead to higher chlorinated C4 species. In the second step (chlorination of methallyl chloride), potential impurities include the over-chlorinated product 1,2,3-Trichloro-2-(chloromethyl)propane and chlorohydrin derivatives if water is present.

Q2: How can I minimize the formation of isocrotyl chloride?

A2: Minimizing the formation of isocrotyl chloride is primarily achieved by strict control over the reaction conditions in the gas-phase chlorination of isobutylene. This includes maintaining the optimal temperature profile within the reactor and ensuring rapid and uniform mixing of the reactants.

Q3: What analytical method is best for monitoring the reaction and assessing product purity?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique.[4] It allows for the separation and identification of the desired product from starting materials, intermediates, and various impurities, even at low concentrations. A capillary GC column with a non-polar stationary phase is typically effective.

Q4: What are the key safety precautions for this synthesis?

A4: Both chlorine gas and the chlorinated hydrocarbon products are toxic and should be handled in a well-ventilated fume hood. Chlorine is a strong oxidizing agent and respiratory irritant. The chlorinated propanes are suspected carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Reactions involving chlorine should be conducted with care to avoid uncontrolled exothermic reactions.

Q5: Can I use a liquid-phase chlorination for the first step?

A5: While gas-phase chlorination at high temperatures is the predominant industrial method for producing methallyl chloride, liquid-phase reactions are also possible. However, controlling the selectivity can be more challenging, and may lead to a different impurity profile.

V. Experimental Protocols

Protocol 1: Synthesis of Methallyl Chloride (Illustrative)

This protocol is a conceptual illustration of the gas-phase chlorination of isobutylene.

  • Reactor Setup: A tubular reactor designed for gas-phase reactions with efficient heat exchange capabilities is required. The system should include mass flow controllers for precise metering of isobutylene and chlorine gas.

  • Reaction Conditions:

    • Reactant Ratio: A slight molar excess of isobutylene to chlorine is used (e.g., 1.05:1).

    • Temperature: The reaction is typically conducted at temperatures in the range of 80-120°C.

    • Pressure: Near atmospheric pressure.

  • Procedure:

    • The reactor is heated to the target temperature.

    • Gaseous isobutylene and chlorine are introduced into the reactor through a mixing nozzle.

    • The reaction is highly exothermic, and the temperature must be carefully controlled.

    • The product stream exiting the reactor is cooled to condense the chlorinated hydrocarbons.

    • The crude product is then typically washed with a dilute base to remove residual HCl and dried.

  • Purification: The crude methallyl chloride is purified by fractional distillation.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of methallyl chloride.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is set up in a fume hood. The reaction should be shielded from light.

  • Reagents:

    • Methallyl chloride

    • Chlorine gas

    • Anhydrous inert solvent (e.g., carbon tetrachloride, though less common now due to toxicity, or dichloromethane)

  • Procedure:

    • Methallyl chloride is dissolved in the anhydrous solvent in the reaction flask and cooled in an ice bath.

    • Chlorine gas is bubbled through the solution at a controlled rate.

    • The reaction progress is monitored by GC analysis of aliquots.

    • Once the reaction is complete, the excess dissolved chlorine is removed by purging with an inert gas (e.g., nitrogen).

  • Workup and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum fractional distillation.

Protocol 3: GC-MS Analysis of Reaction Mixture
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.

    • Injection Volume: 1 µL of a diluted sample in a suitable solvent.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Source Temperature: 230°C.

  • Data Analysis: Identification of components is based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST). Quantification can be performed using calibration standards.

VI. Impurity Data Summary

The following table summarizes the common impurities and their typical, though variable, levels.

Impurity CAS Number Origin Typical Level (Qualitative) Analytical Method
Isocrotyl Chloride594-56-9Isomerization in Step 1Low to ModerateGC-MS
Higher Chlorinated C4VariesOver-chlorination in Step 1LowGC-MS
1,2,3-Trichloro-2-(chloromethyl)propane18963-00-3Radical substitution in Step 2Trace to LowGC-MS
Chlorohydrin DerivativesVariesReaction with water in Step 2Trace to LowGC-MS
Unreacted Methallyl Chloride563-47-3Incomplete reaction in Step 2VariesGC-MS

VII. Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield or High Impurity Level check_step Identify Problematic Step (GC-MS Analysis) start->check_step step1_issue Step 1 Issue: Low Methallyl Chloride Yield check_step->step1_issue Impurity from Step 1 step2_issue Step 2 Issue: Low Product Yield or High Impurities check_step->step2_issue Impurity from Step 2 check_temp_mix Check Temperature Control and Reactant Mixing step1_issue->check_temp_mix check_ratio Verify Isobutylene:Cl₂ Ratio step1_issue->check_ratio check_light_temp Check for Light Exposure and High Temperature step2_issue->check_light_temp check_water Check for Water Contamination step2_issue->check_water optimize_step1 Optimize Step 1 Conditions check_temp_mix->optimize_step1 check_ratio->optimize_step1 optimize_step2 Optimize Step 2 Conditions check_light_temp->optimize_step2 check_water->optimize_step2

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Chlorination of 2-Methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the chlorination of 2-methylpropane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the free-radical chlorination of 2-methylpropane.

IssuePossible Cause(s)Recommended Solution(s)
Low yield of desired monochlorinated product - Inefficient initiation of the reaction. - Suboptimal reaction temperature. - Presence of radical inhibitors.- Ensure the UV light source is functioning correctly and is of the appropriate wavelength to initiate chlorine homolysis. - Optimize the reaction temperature. While higher temperatures increase reaction rate, they can decrease selectivity.[1] - Purify reactants and solvents to remove any potential inhibitors, such as oxygen.[2]
Excessive formation of polychlorinated products - High chlorine to 2-methylpropane ratio. - Prolonged reaction time.- Use a high molar excess of 2-methylpropane relative to chlorine. This statistically favors the chlorination of the alkane over the chlorinated product.[3][4][5][6] - Monitor the reaction progress and stop it once the desired level of conversion to the monochlorinated product is achieved.[5][6]
Higher than expected ratio of 1-chloro-2-methylpropane (B167039) to 2-chloro-2-methylpropane (B56623) - High reaction temperature.- Lower the reaction temperature. Higher temperatures reduce the inherent selectivity of the chlorine radical for the more stable tertiary hydrogen.[1]
Presence of unexpected high molecular weight byproducts - Radical coupling during the termination step.- This is an inherent part of the free-radical chain reaction. To minimize these, use a high concentration of the alkane to favor propagation over termination.
Reaction fails to initiate - Inadequate light source. - Presence of a significant amount of radical inhibitors.- Verify the output and wavelength of the UV lamp. - Ensure all reactants and the reaction vessel are free from inhibitors like oxygen by degassing the solvent and flushing the apparatus with an inert gas (e.g., nitrogen or argon).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the monochlorination of 2-methylpropane?

The primary products are two constitutional isomers: 2-chloro-2-methylpropane and 1-chloro-2-methylpropane.[7][8][9][10] Due to the higher reactivity of the tertiary hydrogen, 2-chloro-2-methylpropane is typically the major product.[7][8] However, the statistical advantage of the nine primary hydrogens results in a significant amount of 1-chloro-2-methylpropane.[10]

Q2: What are the main side reactions in the chlorination of 2-methylpropane?

The main side reactions include:

  • Polychlorination: Further reaction of the monochlorinated products with chlorine radicals to form dichlorinated, trichlorinated, and even more highly chlorinated products.[4][5][6][11] There are three constitutional isomers of dichlorinated 2-methylpropane.

  • Radical Coupling: Combination of two alkyl radicals during the termination step of the reaction. For example, two tert-butyl radicals can combine to form 2,2,3,3-tetramethylbutane.[12]

Q3: How can I control the product distribution to favor the monochlorinated product?

To favor the formation of monochlorinated products, it is crucial to use a large excess of 2-methylpropane compared to chlorine.[3][4][5][6] This increases the probability that a chlorine radical will collide with a 2-methylpropane molecule rather than a chloromethylpropane molecule, thus minimizing polychlorination.

Q4: What is the expected ratio of 2-chloro-2-methylpropane to 1-chloro-2-methylpropane?

The ratio is dependent on the reaction conditions, particularly temperature. At room temperature, typical product distributions are approximately 33-36% 2-chloro-2-methylpropane and 64-67% 1-chloro-2-methylpropane.[13] This reflects a combination of the higher reactivity of the tertiary C-H bond and the statistical prevalence of the primary C-H bonds.

Data Presentation

Table 1: Product Distribution in the Monochlorination of 2-Methylpropane at Room Temperature

ProductStructureTypical Yield (%)Boiling Point (°C)
1-Chloro-2-methylpropane(CH₃)₂CHCH₂Cl64-6768-69
2-Chloro-2-methylpropane(CH₃)₃CCl33-3651-52

Experimental Protocols

Key Experiment: Free-Radical Chlorination of 2-Methylpropane

Objective: To perform the photochemical chlorination of 2-methylpropane and analyze the product mixture.

Materials:

  • 2-methylpropane (isobutane)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, degassed)

  • Photochemical reactor with a UV lamp

  • Gas washing bottle

  • Cold trap

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: Assemble the photochemical reactor, ensuring all glassware is dry and the system is sealed. Include a gas inlet for chlorine and 2-methylpropane, a condenser, and an outlet leading to a gas washing bottle containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl produced. A cold trap should be placed before the gas washing bottle to condense any volatile products.

  • Reactant Preparation: In a suitable solvent, dissolve a known concentration of 2-methylpropane. To minimize polychlorination, a high molar ratio of 2-methylpropane to chlorine (e.g., 10:1 or higher) should be used.[3][4][5][6]

  • Inerting the System: Purge the entire system with an inert gas, such as nitrogen or argon, to remove oxygen, which can act as a radical inhibitor.[2]

  • Initiation: Begin stirring the 2-methylpropane solution and cool it to the desired reaction temperature. Turn on the UV lamp to initiate the reaction.

  • Reaction: Slowly bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Once the desired conversion is reached, turn off the UV lamp and stop the flow of chlorine gas. Purge the system with an inert gas to remove any remaining chlorine and HCl.

  • Product Analysis: Analyze the final reaction mixture using GC to determine the relative amounts of unreacted 2-methylpropane, 1-chloro-2-methylpropane, 2-chloro-2-methylpropane, and any polychlorinated or coupling products.

Mandatory Visualization

Chlorination_of_2_Methylpropane cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions cluster_polychlorination Polychlorination cluster_termination Termination (Radical Coupling) Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light (hν) 2_methylpropane 2-Methylpropane tert_butyl_rad tert-Butyl radical 2_methylpropane->tert_butyl_rad - HCl isobutyl_rad Isobutyl radical 2_methylpropane->isobutyl_rad - HCl 2_chloro_2_methylpropane 2-Chloro-2-methylpropane tert_butyl_rad->2_chloro_2_methylpropane + Cl2 - Cl• 1_chloro_2_methylpropane 1-Chloro-2-methylpropane isobutyl_rad->1_chloro_2_methylpropane + Cl2 - Cl• Cl_rad Cl• Cl2_prop Cl2 HCl HCl 1_chloro_2_methylpropane_side 1-Chloro-2-methylpropane dichlorinated_products Dichlorinated Products 1_chloro_2_methylpropane_side->dichlorinated_products + Cl•, + Cl2 - HCl, - Cl• 2_chloro_2_methylpropane_side 2-Chloro-2-methylpropane 2_chloro_2_methylpropane_side->dichlorinated_products Cl_rad_poly Cl• tert_butyl_rad_term 2 tert-Butyl radicals tetramethylbutane 2,2,3,3-Tetramethylbutane tert_butyl_rad_term->tetramethylbutane

Caption: Reaction pathways in the free-radical chlorination of 2-methylpropane.

Experimental_Workflow start Start setup Assemble and Seal Photochemical Reactor start->setup prepare Prepare 2-Methylpropane Solution (High Molar Excess) setup->prepare inert Purge System with Inert Gas (N2 or Ar) prepare->inert initiate Start Stirring, Cool to Desired Temperature, Turn on UV Lamp inert->initiate react Bubble Chlorine Gas Through Solution initiate->react monitor Monitor Reaction Progress with GC react->monitor monitor->react Continue Reaction workup Stop Reaction, Purge System with Inert Gas monitor->workup Desired Conversion Reached analyze Analyze Product Mixture by GC workup->analyze end End analyze->end

Caption: Experimental workflow for the chlorination of 2-methylpropane.

References

Optimizing reaction conditions for 1,2,3-Trichloro-2-methylpropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Chlorinated Methylpropanes

A Note on 1,2,3-Trichloro-2-methylpropane: Our current database does not contain a standardized, well-documented laboratory synthesis protocol for this compound. The generation of a specific troubleshooting and optimization guide requires a reliable and established reaction pathway.

To demonstrate the format and provide relevant information for researchers interested in chlorinated alkanes, this guide will focus on the well-established synthesis of 2-Chloro-2-methylpropane (B56623) (tert-Butyl chloride) from tert-butanol (B103910) and hydrochloric acid. This reaction is a staple in organic chemistry and serves as an excellent model for addressing common experimental challenges.

Frequently Asked Questions (FAQs): Synthesis of 2-Chloro-2-methylpropane

Q1: What is the underlying mechanism for the reaction between tert-butanol and hydrochloric acid?

A1: The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3][4][5] The tertiary alcohol, tert-butanol, is first protonated by the hydrochloric acid, forming a good leaving group (water).[3][4][5] The departure of water results in a stable tertiary carbocation.[6][7] This carbocation is then attacked by the chloride ion to form 2-chloro-2-methylpropane.[4][6]

Q2: Why is concentrated hydrochloric acid used in this synthesis?

A2: Concentrated hydrochloric acid serves two primary purposes in this reaction. First, it acts as a catalyst by protonating the hydroxyl group of the alcohol, converting it into a much better leaving group (H₂O) than the hydroxide (B78521) ion (OH⁻).[5] Second, it provides the chloride ion (Cl⁻), which acts as the nucleophile to attack the carbocation intermediate.[2] An excess of hydrochloric acid is often used to maximize the product yield.[2]

Q3: What is the primary side reaction that can occur during this synthesis?

A3: The main competing reaction is an elimination reaction (E1), which leads to the formation of 2-methylpropene (isobutene).[8][9] This is particularly favored if the reaction temperature becomes too high.[2] Isobutene is a gas at room temperature and may be lost from the reaction mixture, or it might dissolve in the product and need to be removed during purification.[9]

Q4: How is the crude 2-chloro-2-methylpropane purified?

A4: Purification involves several steps. First, the organic layer is separated from the aqueous layer.[1][10] The crude product is then washed with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining hydrochloric acid.[10][11] This is followed by a wash with water to remove any residual base and salts.[2] The product is then dried using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove dissolved water.[1][10] Finally, fractional distillation is used to obtain the pure 2-chloro-2-methylpropane.[8][10]

Q5: What is a typical yield for this reaction?

A5: The synthesis of 2-chloro-2-methylpropane from tert-butanol is known for its relatively good yields. Depending on the specific conditions and scale, yields can range from approximately 69% to over 96%.[8][12] One source suggests a possible yield of up to 85%.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Insufficient acid concentration.1. Ensure adequate mixing of the biphasic mixture by shaking or vigorous stirring for the recommended time (e.g., 20 minutes).[1][11] 2. 2-chloro-2-methylpropane is volatile; keep the receiving flask in an ice bath during distillation to minimize evaporation.[9] 3. Use concentrated (36%) hydrochloric acid.
Product Layer is Cloudy or Milky After Separation Presence of emulsified water in the organic layer.Wash the organic layer with a saturated sodium chloride solution to break the emulsion.[8] Ensure the product is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ until the liquid is clear.[1][10]
Aqueous Wash with Sodium Bicarbonate Results in Excessive Foaming A significant amount of unreacted hydrochloric acid is present in the crude product.Add the sodium bicarbonate solution slowly and in small portions. Swirl the separatory funnel gently and vent frequently by inverting and opening the stopcock to release the pressure from the evolved CO₂ gas.[10]
Distillation Yields a Very Small Amount of Product 1. The primary side reaction, elimination to 2-methylpropene, may have been favored. 2. The reaction did not go to completion.1. Maintain the reaction at room temperature or below, as higher temperatures favor the formation of the alkene byproduct.[2] 2. Ensure sufficient reaction time and vigorous mixing to maximize contact between the reactants.
Final Product is Contaminated with Unreacted tert-Butanol Insufficient amount of hydrochloric acid or incomplete reaction.Use an excess of concentrated hydrochloric acid.[2] Ensure the reaction mixture is stirred or shaken adequately to drive the reaction to completion.[8] The final distillation should separate the lower-boiling product from the higher-boiling alcohol.[10]

Data Presentation

Table 1: Physical Properties of Reactant and Product

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
tert-Butanol74.1282-830.775
2-Chloro-2-methylpropane92.5750-520.84

Table 2: Typical Reaction Parameters for the Synthesis of 2-Chloro-2-methylpropane

Reactant Scale (tert-butanol)Reagent (Conc. HCl)TemperatureReaction TimeExpected YieldReference
10.0 mmol30.0 mmolIce bath, then room temp.Overnight69%[8]
100 mmol300 mmolIce bath, then room temp.Overnight-[8]
25 g85 mLRoom Temperature20 minutes~80%[11]
200 g350 g (with acetic acid & CaCl₂)55 °C8 hours96.2%[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-methylpropane

This protocol is adapted from established laboratory procedures.[1][8][11]

  • Reaction Setup: In a separatory funnel, combine 12.4 g (15.8 mL) of anhydrous tert-butanol and 21 mL of concentrated hydrochloric acid.

  • Reaction: Stopper the funnel and shake the mixture frequently for approximately 20 minutes. After each shaking, carefully invert the funnel and open the stopcock to vent any pressure that has built up.

  • Phase Separation: Allow the mixture to stand undisturbed until two distinct layers have formed. The upper layer is the organic product, and the lower layer is the aqueous acid.

  • Isolation: Carefully drain and discard the lower aqueous layer.

Protocol 2: Workup and Purification
  • Neutralization: Wash the crude organic product in the separatory funnel with a 5% aqueous sodium bicarbonate solution until the aqueous layer is no longer acidic (test with litmus (B1172312) paper). Vent the funnel frequently to release CO₂.

  • Washing: Remove the aqueous bicarbonate layer and then wash the organic layer with water to remove any remaining salts.

  • Drying: Transfer the organic layer to a clean, dry conical flask. Add a small amount of anhydrous sodium sulfate and swirl. If the drying agent clumps together, add more until some remains free-flowing. Let it stand for at least 10 minutes.

  • Filtration: Filter the dried product into a round-bottom flask suitable for distillation.

  • Distillation: Assemble a fractional distillation apparatus. Gently heat the flask and collect the fraction that boils between 50-52°C in a pre-weighed receiving flask cooled in an ice bath.

Visualizations

experimental_workflow Experimental Workflow for 2-Chloro-2-methylpropane Synthesis cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine tert-butanol and conc. HCl shake Shake for 20 mins (venting frequently) reactants->shake separate Allow layers to separate shake->separate wash_bicarb Wash with NaHCO3 soln. separate->wash_bicarb Isolate organic layer wash_water Wash with water wash_bicarb->wash_water dry Dry with Na2SO4 wash_water->dry distill Fractional Distillation (50-52°C) dry->distill product 2-Chloro-2-methylpropane distill->product Collect pure product

Caption: Workflow for the synthesis and purification of 2-chloro-2-methylpropane.

sn1_mechanism SN1 Mechanism: tert-Butanol to 2-Chloro-2-methylpropane cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Nucleophilic Attack tBuOH tert-Butanol tBuOH2 Protonated Alcohol tBuOH->tBuOH2 Fast H_ion H+ carbocation tert-Butyl Carbocation tBuOH2->carbocation Slow water H2O product 2-Chloro-2-methylpropane carbocation->product Fast Cl_ion Cl-

Caption: The SN1 reaction mechanism for the synthesis of 2-chloro-2-methylpropane.

References

Technical Support Center: Storage and Handling of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 1,2,3-Trichloro-2-methylpropane to prevent its decomposition. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting and FAQs

Storage and Handling

Q1: What are the primary signs of this compound decomposition?

A1: The most common signs of decomposition include the development of a yellow or brownish discoloration in the liquid and the presence of a sharp, acidic odor due to the formation of hydrogen chloride (HCl). You may also observe increased pressure in the storage container.

Q2: What are the main causes of decomposition during storage?

A2: The primary causes of decomposition are exposure to moisture, light, and elevated temperatures. This compound, a tertiary alkyl halide, is susceptible to hydrolysis and elimination reactions, which are accelerated by these conditions.

Q3: What are the recommended storage conditions to minimize decomposition?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, dark place, away from direct sunlight and sources of heat. The storage temperature should ideally be maintained below 30°C. The container should be tightly sealed and made of a compatible material such as amber glass, carbon steel, or stainless steel to prevent corrosion and exposure to light. To prevent hydrolysis, it is crucial to exclude moisture; this can be achieved by storing the compound under an inert atmosphere, such as nitrogen.

Decomposition Pathways and Products

Q4: What are the expected decomposition products of this compound?

A4: The main decomposition pathways are hydrolysis (an S\textsubscript{N}1 reaction) and elimination (an E1 reaction). Hydrolysis in the presence of water will yield 2-methyl-1,3-dichloropropan-2-ol and hydrogen chloride (HCl). Elimination reactions will produce various unsaturated chlorinated alkenes. Under the influence of UV light or high temperatures, free-radical decomposition can also occur, leading to a complex mixture of byproducts.

Q5: Why is this compound particularly susceptible to hydrolysis?

A5: As a tertiary alkyl halide, this compound can form a relatively stable tertiary carbocation intermediate upon cleavage of the carbon-chlorine bond. This stable intermediate facilitates the S\textsubscript{N}1 hydrolysis pathway, making it more reactive towards water compared to primary or secondary chlorinated alkanes.

Stabilizers

Q6: What types of stabilizers can be used to prevent the decomposition of this compound?

A6: Stabilizers are typically added to chlorinated hydrocarbons to inhibit decomposition. These can be broadly categorized as:

  • Acid Scavengers: These compounds neutralize the HCl produced during hydrolysis, thus preventing acid-catalyzed degradation. Common examples include amines (e.g., triethylamine, diisopropylamine), and epoxides (e.g., propylene (B89431) oxide, butylene oxide).

  • Free-Radical Inhibitors: These compounds terminate the chain reactions involved in free-radical decomposition. Phenolic compounds (e.g., butylated hydroxytoluene - BHT) are often used for this purpose.

Q7: How do I choose an appropriate stabilizer?

A7: The choice of stabilizer depends on the specific application and potential downstream interferences. For example, while amines are effective acid scavengers, they are basic and could interfere with certain reactions. Epoxides are generally neutral and effective. The concentration of the stabilizer is also a critical parameter and should be optimized for the intended storage duration and conditions. It is recommended to start with a small concentration (e.g., 0.1-0.5% w/w) and evaluate its effectiveness.

Data Presentation

While specific quantitative data for the decomposition of this compound is not extensively available in public literature, the following table provides a qualitative summary of the factors influencing its stability and the general effectiveness of stabilizer types. Researchers are strongly encouraged to perform their own stability studies to generate specific data for their applications.

Factor Effect on Stability Recommended Action
Temperature Increased temperature significantly accelerates decomposition rates.Store at controlled room temperature, ideally below 30°C. Avoid heat sources.
Moisture Presence of water leads to rapid hydrolysis and HCl formation.Store in a dry environment and under an inert atmosphere (e.g., nitrogen) to exclude moisture.
Light (UV) Can initiate free-radical decomposition.Store in amber glass containers or other opaque packaging to protect from light.
Container Material Incompatible materials can corrode or leach impurities.Use containers made of carbon steel, stainless steel, or amber glass.
Absence of Stabilizer Prone to rapid degradation, especially under non-ideal conditions.Add an appropriate stabilizer (acid scavenger and/or free-radical inhibitor).
Stabilizer Type Primary Function General Effectiveness Potential Considerations
Amines Acid ScavengerHighBasic nature may interfere with some chemical reactions.
Epoxides Acid ScavengerHighGenerally inert and less likely to cause interference.
Phenols Free-Radical InhibitorEffective against photo-decompositionMay not be sufficient alone if hydrolysis is the primary concern.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its shelf-life.

Objective: To determine the degradation rate of this compound at elevated temperatures.

Materials:

  • This compound (stabilized and unstabilized samples)

  • Temperature-controlled ovens or stability chambers

  • Inert gas (e.g., Nitrogen)

  • Suitable storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Prepare multiple samples of this compound in the chosen storage containers. If testing stabilizers, prepare samples with different types and concentrations of stabilizers.

  • Blanket the headspace of each container with nitrogen before sealing to exclude moisture and oxygen.

  • Place the samples in stability chambers set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from each temperature condition.

  • Allow the sample to cool to room temperature.

  • Analyze the sample using a validated GC-MS method to quantify the remaining concentration of this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each temperature to determine the degradation rate constant (k).

  • Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T and determine the activation energy (Ea).

  • Extrapolate the data to predict the degradation rate and shelf-life at desired storage conditions (e.g., 25°C).

Protocol 2: Quantification of this compound and its Degradation Products by GC-MS

Objective: To develop a quantitative method for the analysis of this compound and its potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for volatile chlorinated hydrocarbons (e.g., DB-624 or equivalent)

Reagents:

  • High-purity this compound standard

  • Potential degradation product standards (if available)

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Internal standard (e.g., 1,2-dichloroethane-d4)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound and any available degradation products in the chosen solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Dilute the samples from the stability study with the solvent to a concentration within the calibration range. Add the internal standard to each sample.

  • Analysis: Inject the calibration standards and samples into the GC-MS system.

  • Quantification: For each compound, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of this compound and its degradation products in the unknown samples.

Visualizations

DecompositionPathways cluster_products Decomposition Products Tcmp 1,2,3-Trichloro- 2-methylpropane Carbocation Tertiary Carbocation Intermediate Tcmp->Carbocation SN1 / E1 Radical Free Radicals Tcmp->Radical Free-radical initiation Alcohol 2-methyl-1,3-dichloropropan-2-ol Carbocation->Alcohol + H2O (SN1) Alkene Chlorinated Alkenes Carbocation->Alkene - H+ (E1) H2O H2O Light UV Light / Heat Byproducts Complex Mixture of Byproducts Radical->Byproducts HCl HCl TroubleshootingFlowchart start Decomposition Observed? check_storage Review Storage Conditions: - Temperature > 30°C? - Exposed to light? - Presence of moisture? start->check_storage Yes problem_solved Problem Resolved start->problem_solved No check_stabilizer Is a stabilizer present? check_storage->check_stabilizer add_stabilizer Add appropriate stabilizer: - Acid scavenger (e.g., epoxide) - Free-radical inhibitor (e.g., BHT) check_stabilizer->add_stabilizer No optimize_stabilizer Optimize stabilizer: - Increase concentration - Change stabilizer type check_stabilizer->optimize_stabilizer Yes remediate_storage Correct Storage Conditions: - Store in cool, dark, dry place - Use inert atmosphere add_stabilizer->remediate_storage optimize_stabilizer->remediate_storage contact_support Contact Technical Support for further analysis optimize_stabilizer->contact_support If problem persists remediate_storage->problem_solved

Technical Support Center: Troubleshooting Low Yield in 1,2,3-Trichloro-2-methylpropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2,3-trichloro-2-methylpropane.

Troubleshooting Guides

Issue 1: Low Overall Conversion of Starting Material

Possible Cause Recommended Solution
Insufficient reaction time or temperature Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.
Poor quality of reagents Ensure all reagents, especially the chlorinating agent and any initiators, are of high purity and anhydrous where necessary. Impurities can inhibit the reaction or lead to undesirable side products.
Ineffective initiation (for free-radical reactions) If using photochemical initiation, ensure the UV lamp is functioning correctly and is of the appropriate wavelength. For chemical initiation, verify the initiator's purity and handle it according to its stability requirements.

Issue 2: Formation of a Complex Mixture of Products with Low Selectivity for this compound

Possible Cause Recommended Solution
Over-chlorination Carefully control the stoichiometry of the chlorinating agent. Using a molar excess of the hydrocarbon substrate can favor monochlorination if that is the initial step. For subsequent chlorination steps, precise addition of the chlorinating agent is crucial.
Non-selective free-radical chlorination Free-radical chlorination of alkanes can be notoriously non-selective. Consider alternative synthetic routes, such as the addition of chlorine to methallyl chloride, which offers better regioselectivity.
Isomer formation The reaction conditions (temperature, solvent, catalyst) can influence the distribution of isomers. Analyze the product mixture to identify the major isomeric impurities and adjust reaction parameters to favor the desired product.

Issue 3: Significant Formation of Side Products

Possible Cause Recommended Solution
Elimination reactions Under certain conditions, especially with heat or the presence of a base, dehydrochlorination can occur, leading to the formation of alkenes. Maintain neutral or acidic conditions if elimination is a problem.
Rearrangement of carbocation intermediates (if applicable) In reactions proceeding through carbocation intermediates, rearrangements can lead to a mixture of products. Using non-polar solvents and low temperatures can sometimes suppress carbocation rearrangements.
Reaction with solvent Ensure the chosen solvent is inert under the reaction conditions. Chlorinated solvents, for example, could potentially participate in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic approaches are the free-radical chlorination of 2-methylpropane and the addition of chlorine to methallyl chloride (3-chloro-2-methyl-1-propene).

Q2: Why is the free-radical chlorination of 2-methylpropane often a low-yield method for producing this compound?

A2: Free-radical chlorination of alkanes is often unselective. The reaction proceeds in a stepwise manner, and it is difficult to control the reaction to produce a single, specific trichlorinated isomer in high yield. A complex mixture of mono-, di-, tri-, and even higher chlorinated products is typically formed.

Q3: How can I improve the selectivity of the chlorination of 2-methylpropane?

A3: While achieving high selectivity for a single polychlorinated product is challenging, you can influence the product distribution by carefully controlling the molar ratio of chlorine to 2-methylpropane and the reaction temperature. Stepwise chlorination with purification of intermediates may be a more controlled approach.

Q4: What are the advantages of using methallyl chloride as a starting material?

A4: The addition of chlorine to the double bond of methallyl chloride is a more direct and regioselective method for obtaining a 1,2-dichlorinated propane (B168953) backbone. This can lead to a cleaner reaction with a higher yield of the desired this compound.

Q5: What are the expected side products when synthesizing this compound?

A5: From the free-radical chlorination of 2-methylpropane, you can expect a variety of other chlorinated isomers. From the chlorination of methallyl chloride, potential side products include products of substitution reactions and over-chlorination.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of Methallyl Chloride

Materials:

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • Chlorine gas (Cl₂)

  • An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)

  • Round-bottom flask

  • Gas dispersion tube

  • Stirring apparatus

  • Ice bath

  • Apparatus for washing and drying the organic phase

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve methallyl chloride in the chosen inert solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the solution via a gas dispersion tube while stirring vigorously.

  • Monitor the reaction progress by GC. The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progress.

  • Once the reaction is complete, stop the flow of chlorine gas and allow the solution to warm to room temperature.

  • Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any excess chlorine, followed by a wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Free-Radical Chlorination of 2-Methylpropane (Illustrative for Monochlorination)

Materials:

  • 2-Methylpropane (isobutane)

  • Chlorine gas (Cl₂)

  • UV lamp

  • Gas-phase reactor

  • Condenser

  • Apparatus for neutralization and purification

Procedure:

  • Set up a gas-phase reactor equipped with a UV lamp and a condenser.

  • Introduce a controlled flow of 2-methylpropane and chlorine gas into the reactor. The molar ratio of the reactants will influence the product distribution.

  • Initiate the reaction by turning on the UV lamp.

  • The reaction is exothermic; maintain the desired temperature by external cooling.

  • The product mixture exiting the reactor is cooled in the condenser.

  • The condensed liquid is collected and neutralized to remove any HCl formed.

  • The mixture of chlorinated propanes is then separated by fractional distillation.

Data Presentation

Table 1: Typical Product Distribution in the Monochlorination of 2-Methylpropane

ProductRelative Yield
1-Chloro-2-methylpropane~64%
2-Chloro-2-methylpropane~36%

Note: This data is for monochlorination and illustrates the inherent selectivity challenges. Further chlorination would lead to a more complex product mixture.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_product Target Product cluster_side_products Potential Side Products 2-Methylpropane 2-Methylpropane Target This compound 2-Methylpropane->Target Free-Radical Chlorination Side_Products_1 Mixture of chlorinated 2-methylpropanes 2-Methylpropane->Side_Products_1 Methallyl_Chloride Methallyl_Chloride Methallyl_Chloride->Target Addition of Cl2 Side_Products_2 Substitution and over-chlorination products Methallyl_Chloride->Side_Products_2

Caption: Synthetic pathways to this compound.

troubleshooting_workflow start Low Yield of This compound q1 Is the starting material fully consumed? start->q1 a1_yes Check for side product formation q1->a1_yes Yes a1_no Increase reaction time or temperature q1->a1_no No q2 Is there a complex mixture of products? a1_yes->q2 end Improved Yield a1_no->end a2_yes Optimize stoichiometry and reaction conditions for selectivity q2->a2_yes Yes a2_no Investigate potential purification losses q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Byproduct Identification in 1,2,3-Trichloro-2-methylpropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and analysis of byproducts in reactions involving 1,2,3-Trichloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts from the reaction of this compound with a base?

When this compound is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the primary reaction pathways are elimination (dehydrochlorination) and nucleophilic substitution. Due to the sterically hindered tertiary carbon bearing a chlorine atom, elimination reactions are generally favored. The expected major byproducts are isomers of dichloro-2-methylpropene. Under certain conditions, substitution products can also be formed.

Q2: What are the common isomers of dichloro-2-methylpropene formed during elimination reactions?

The two primary elimination byproducts are:

  • 2,3-Dichloro-2-methyl-1-propene

  • 1,3-Dichloro-2-methyl-1-propene

The distribution of these isomers can depend on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature.

Q3: Can nucleophilic substitution compete with elimination?

Yes, under specific conditions, nucleophilic substitution (typically S(_N)1) can occur, leading to the formation of alcohol byproducts. For instance, in the presence of water or alcohols as the solvent and a weak base, the formation of 2-methyl-2,3-dichloropropan-1-ol is possible. The S(_N)1 mechanism is favored by the stability of the tertiary carbocation intermediate that can be formed from this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of byproducts from this compound reactions.

Issue 1: Poor separation of dichloro-2-methylpropene isomers in GC-MS analysis.

  • Symptom: Co-elution of byproduct peaks in the gas chromatogram.

  • Cause: The isomers of dichloro-2-methylpropene have very similar boiling points and polarities, making their separation on a standard GC column challenging.

  • Troubleshooting Steps:

    • Optimize GC Oven Temperature Program: Start with a lower initial temperature and use a slower temperature ramp (e.g., 1-5 °C/min) to enhance separation.

    • Select an Appropriate GC Column: Utilize a capillary column with a stationary phase that offers good selectivity for halogenated hydrocarbons. A longer column (e.g., 60 m) can also improve resolution.

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.

    • Consider Derivatization: While less common for these byproducts, derivatization can alter the volatility and chromatographic behavior of the analytes, potentially improving separation.

Issue 2: Peak tailing in the chromatogram for chlorinated byproducts.

  • Symptom: Asymmetrical peaks with a "tail," which can affect integration and quantification.

  • Cause: Peak tailing for chlorinated compounds can be caused by active sites in the GC system (e.g., injector liner, column), leading to unwanted interactions.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated to minimize interactions with the analytes.

    • Check for Column Contamination: If the column is old or has been used with complex matrices, it may have active sites. Condition the column or trim the first few centimeters of the inlet side.

    • Verify System Cleanliness: Contamination in the injector or detector can contribute to peak tailing. Regular maintenance and cleaning are crucial.

    • Optimize Injection Parameters: Ensure the injection temperature is appropriate to avoid sample degradation or incomplete vaporization.

Experimental Protocols

1. Dehydrochlorination of this compound

This protocol describes a general procedure for the elimination reaction of this compound to produce dichloro-2-methylpropene isomers.

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol (B145695) (or another suitable alcohol as solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Distillation apparatus

  • Procedure:

    • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

    • Add a stoichiometric excess of powdered NaOH or KOH to the flask.

    • Attach a reflux condenser and heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

    • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation.

2. Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the byproducts.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 200 °C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).

    • Confirm the identity of the byproducts by comparing their retention times and mass spectra with authentic standards, if available.

    • Quantify the relative amounts of the byproducts by integrating the peak areas in the total ion chromatogram (TIC).

Data Presentation

Table 1: Expected Byproducts and Their Properties

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3-Dichloro-2-methyl-1-propeneC₄H₆Cl₂124.99~133
1,3-Dichloro-2-methyl-1-propeneC₄H₆Cl₂124.99~131-134[1]
2-Methyl-2,3-dichloropropan-1-olC₄H₈Cl₂O143.01~182

Visualizations

Byproduct_Formation_Pathway This compound This compound Elimination (Dehydrochlorination) Elimination (Dehydrochlorination) This compound->Elimination (Dehydrochlorination) Base (e.g., NaOH) Substitution (SN1) Substitution (SN1) This compound->Substitution (SN1) H2O / Weak Base 2,3-Dichloro-2-methyl-1-propene 2,3-Dichloro-2-methyl-1-propene Elimination (Dehydrochlorination)->2,3-Dichloro-2-methyl-1-propene 1,3-Dichloro-2-methyl-1-propene 1,3-Dichloro-2-methyl-1-propene Elimination (Dehydrochlorination)->1,3-Dichloro-2-methyl-1-propene 2-Methyl-2,3-dichloropropan-1-ol 2-Methyl-2,3-dichloropropan-1-ol Substitution (SN1)->2-Methyl-2,3-dichloropropan-1-ol

Caption: Reaction pathways of this compound.

GCMS_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Poor Peak Shape Poor Peak Shape Check System Cleanliness Check System Cleanliness Poor Peak Shape->Check System Cleanliness Co-elution Co-elution Optimize GC Method Optimize GC Method Co-elution->Optimize GC Method Improved Separation Improved Separation Check System Cleanliness->Improved Separation Select Appropriate Column Select Appropriate Column Optimize GC Method->Select Appropriate Column Select Appropriate Column->Improved Separation

Caption: Troubleshooting workflow for GC-MS analysis.

References

Technical Support Center: Synthesis and Purification of 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,2,3-Trichloro-2-methylpropane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis is the free-radical photochlorination of isobutane (B21531) (2-methylpropane). This reaction proceeds via a chain mechanism initiated by UV light, leading to the substitution of hydrogen atoms with chlorine.

Q2: My reaction yielded a complex mixture of products. Is this normal?

A2: Yes, this is expected. Free-radical chlorination is notoriously unselective.[1] The reaction produces a mixture of mono-, di-, and trichlorinated isomers of isobutane, as well as potentially over-chlorinated products. The distribution of these products depends on the reaction conditions.

Q3: I have a low yield of the desired this compound. What are the possible causes and solutions?

A3: Low yields of the target compound can be attributed to several factors. Refer to the troubleshooting guide below for potential causes and corrective actions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the UV light source is functioning correctly and is of the appropriate wavelength to initiate the reaction. - Extend the reaction time. - Verify the molar ratio of chlorine to isobutane. An insufficient amount of chlorine will result in a higher proportion of mono- and dichlorinated products.
Suboptimal Reaction Temperature - Maintain the reaction temperature within the optimal range. Low temperatures can slow down the reaction rate, while excessively high temperatures can lead to unwanted side reactions and decomposition.
Presence of Inhibitors - Oxygen can act as a radical scavenger and inhibit the chain reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - Minimize losses during the neutralization and washing steps by carefully separating the organic and aqueous layers. - Ensure efficient drying of the organic layer before distillation.

Q4: How can I effectively purify the synthesized this compound from the reaction mixture?

A4: Due to the presence of multiple chlorinated isomers with varying boiling points, high-efficiency fractional distillation is the most effective purification method.[1] The boiling points of the main components are listed in the table below. Given the close boiling points of some isomers, a distillation column with a high number of theoretical plates is recommended.

Compound Boiling Point (°C)
Isobutane-11.7
tert-Butyl chloride (2-chloro-2-methylpropane)51
Isobutyl chloride (1-chloro-2-methylpropane)68-69
1,2-Dichloro-2-methylpropane (B1581248)106.5 - 107[2][3]
1,3-Dichloro-2-methylpropane (B1596176)136[4]
This compound ~163
1,1,2-Trichloro-2-methylpropane~162

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is generally used for the purification of solid compounds. Since this compound is a liquid at room temperature, recrystallization is not a standard purification method. However, if the compound solidifies at low temperatures, fractional freezing could be explored, though it is less common for this class of compounds.

Experimental Protocols

Synthesis of this compound via Photochlorination of Isobutane

Materials:

  • Isobutane (liquefied)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), gas inlet, condenser, and stirrer.

Procedure:

  • Assemble the photochemical reactor and ensure all glassware is dry and the system is sealed.

  • Purge the reactor with an inert gas to remove any oxygen.

  • Cool the reactor to a low temperature (e.g., -10 to 0 °C) and condense a known amount of isobutane into the reaction vessel.

  • While stirring and maintaining the temperature, begin to bubble chlorine gas into the liquefied isobutane at a controlled rate.

  • Simultaneously, irradiate the reaction mixture with the UV lamp.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the desired conversion is achieved (this may need to be empirically determined to balance yield and selectivity), stop the flow of chlorine and turn off the UV lamp.

  • Purge the reactor with an inert gas to remove any unreacted chlorine and hydrogen chloride gas produced during the reaction.

  • Allow the reaction mixture to warm to room temperature. The crude product is a mixture of chlorinated isobutanes.

  • Neutralize the crude product by washing with a dilute aqueous solution of sodium bicarbonate, followed by washing with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) and filter.

Purification by Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column with high theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Charge the round-bottom flask with the dried, crude reaction mixture.

  • Heat the mixture gently. The most volatile components (unreacted isobutane and monochlorinated products) will distill first.

  • Carefully monitor the temperature at the distillation head. Collect the fractions based on their boiling points.

  • The fraction containing this compound will distill at approximately 163 °C. Due to the close boiling point of the 1,1,2-isomer, this fraction may be a mixture. A highly efficient column and a slow distillation rate are crucial for good separation.

  • Analyze the collected fractions by GC-MS to determine their purity.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250 °C

  • Oven Program: 40 °C (hold for 2 min), then ramp to 200 °C at 10 °C/min (hold for 5 min)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-300 amu

Visualizations

Synthesis_Pathway cluster_products Reaction Products Isobutane Isobutane Monochloro Monochloro-isobutanes Isobutane->Monochloro + Cl• Cl2 Cl2 UV UV Light Dichloro Dichloro-isobutanes Monochloro->Dichloro + Cl• Trichloro This compound (and isomers) Dichloro->Trichloro + Cl• HCl HCl Troubleshooting_Logic start Low Yield of Target Product check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction inhibitors Inhibitors Present? check_reaction->inhibitors loss_during_wash Loss During Washing? check_workup->loss_during_wash loss_during_distill Loss During Distillation? check_workup->loss_during_distill solution_reaction Increase reaction time or adjust reactant ratios incomplete_reaction->solution_reaction Yes solution_inhibitors Ensure inert atmosphere inhibitors->solution_inhibitors Yes solution_wash Careful phase separation loss_during_wash->solution_wash Yes solution_distill Optimize distillation parameters loss_during_distill->solution_distill Yes Purification_Workflow crude_product Crude Reaction Mixture neutralization Neutralization (e.g., NaHCO3 wash) crude_product->neutralization washing Washing (H2O) neutralization->washing drying Drying (e.g., MgSO4) washing->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product

References

Technical Support Center: Characterization of Polychlorinated Alkanes (PCAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of polychlorinated alkanes (PCAs), also known as chlorinated paraffins (CPs). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of these complex environmental contaminants.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis of Short-Chain (SCCPs), Medium-Chain (MCCPs), and Long-Chain (LCCPs) Chlorinated Paraffins.

Q1: Why is the quantification of Polychlorinated Alkanes (PCAs) so difficult?

The accurate quantification of PCAs is exceptionally challenging due to their inherent complexity. Technical PCA mixtures are not single compounds but are composed of thousands of isomers and homologues with varying carbon chain lengths (C10–C30) and degrees of chlorination (30–70% by mass).[1][2][3] This complexity leads to several analytical hurdles:

  • Lack of Individual Standards: The sheer number of congeners makes the synthesis and commercial availability of individual analytical standards impractical.[4][5] Researchers typically rely on technical mixtures for calibration, which may not accurately reflect the congener distribution in environmental or biological samples.[1][6]

  • Co-elution: In chromatographic analyses like Gas Chromatography (GC), the vast number of similar compounds results in a characteristic unresolved broad profile, where countless peaks co-elute and overlap, making separation of individual congeners nearly impossible with standard single-column techniques.[1][7][8]

  • Variable Instrument Response: The response of mass spectrometers, particularly under Electron Capture Negative Ionization (ECNI) conditions, is highly dependent on the chlorine content of the PCA molecule.[1][9] This means that different congener groups in a sample will have different response factors, complicating quantification when using a technical mixture as a single standard.

Q2: What are the most common analytical techniques for PCA characterization?

The most prevalent and often preferred method for PCA analysis is Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) .[7][10] This technique offers high selectivity and sensitivity for chlorinated compounds.[8] High-Resolution Mass Spectrometry (HRMS) is increasingly used with GC-ECNI to help distinguish between different PCA groups (e.g., SCCPs and MCCPs) and avoid interferences from other chlorinated pollutants by providing accurate mass measurements.[8][11]

Other techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is also employed, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). However, different ionization techniques can produce varying homologue patterns, affecting data comparability.[10][12]

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation, helping to resolve some of the complex co-elution issues inherent in PCA analysis.

  • Dechlorination Methods: Some approaches involve the chemical dechlorination of PCAs to their corresponding n-alkanes, which are then analyzed by GC-MS. This simplifies the mixture but results in the loss of information about the original degree of chlorination.[3]

Q3: What are "matrix effects" and how do they impact PCA analysis?

Matrix effects occur when co-extracted, non-target compounds in a sample interfere with the ionization of the target analytes (PCAs) in the mass spectrometer's source.[13][14] These effects can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation.[14][15] In complex samples such as sediment, tissue, or consumer products, the presence of lipids, hydrocarbons, and other substances can significantly affect the accuracy and precision of PCA quantification.[13][16][17] Managing these effects through robust sample cleanup and the use of appropriate internal standards is critical for reliable results.

Q4: What is co-elution and why is it a major problem for PCAs?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, appearing as a single, merged peak in the chromatogram.[18][19] For PCAs, this is a fundamental challenge because the thousands of isomers have very similar physicochemical properties, making their chromatographic separation extremely difficult.[8][20] This results in a large, unresolved "hump" rather than distinct peaks.[7] Co-elution prevents the accurate identification and quantification of individual or even grouped congeners, as the detector response represents a mixture of an unknown number of compounds.[18]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during PCA analysis.

Problem: Poor Quantification Accuracy and Reproducibility

  • Symptoms:

    • High variability in concentration results across replicate injections.

    • Reported concentrations deviate significantly from expected or reference values (deviations of ±40% or more have been observed between different methods).[4][6]

    • Poor recovery of internal standards (<60%).[21]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Mismatch between Standard and Sample The chlorine content and congener pattern of the calibration standard do not match the sample. This is a primary source of error.[1][2] Solution: Analyze the sample using multiple technical standards with different chlorination percentages and select the one that provides the best pattern match. Alternatively, use quantification methods that correct for differences in chlorine content.[1]
Inappropriate Quantification Method Using a single-point calibration with a technical mixture can introduce significant errors. Solution: Evaluate different quantification approaches. Methods based on the relationship between instrument response and chlorine content have shown lower deviation from nominal values (<20%) compared to methods relying on pattern matching or the use of a limited set of individual standards (~50% deviation).[1][4][6]
Instrument Instability Fluctuations in the MS source or detector can alter ion formation and detection. Solution: Ensure the GC-MS system is clean and properly tuned.[22] Monitor the response of an injection standard (e.g., ε-HCH) to correct for variations between injections.[10]
Loss of Analytes During Sample Prep PCAs can be lost during extraction or multi-step cleanup procedures. Solution: Use an appropriate isotopically labeled internal standard (e.g., ¹³C-labeled hexachlorodecane) added at the beginning of the sample preparation process to monitor and correct for recovery losses.[23] Ensure recovery is within an acceptable range (e.g., >60%).[21]

Problem: Unresolved Chromatogram and Severe Co-elution

  • Symptoms:

    • The chromatogram shows a broad, unresolved "hump" with few or no discernible individual peaks.[7]

    • Visible peak "shoulders" or asymmetrical peaks, indicating hidden co-eluting compounds.[18]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Extreme Mixture Complexity The sample contains thousands of PCA isomers that cannot be separated by a standard GC column.[1][7] Solution: While complete resolution is unlikely, separation can be improved. Use a longer capillary column (e.g., >30 m) or a column with a different stationary phase chemistry to alter selectivity.[24] Implement a slow, precise temperature ramp program in the GC oven to maximize separation.
Inadequate Analytical Technique Single-dimension GC is insufficient for resolving the mixture. Solution: Employ comprehensive two-dimensional gas chromatography (GC×GC) for significantly enhanced resolving power. For MS detection, use high-resolution instruments (HRMS) to distinguish between homologues with the same nominal mass (e.g., C₁₀Cl₇ vs. C₁₄Cl₅).[11]
Poor Peak Shape due to System Issues Active sites in the GC inlet or column, or a poor column installation, can cause peak tailing and worsen resolution.[22] Solution: Use ultra-inert liners and columns designed for trace analysis.[22] Regularly perform inlet maintenance (replace liner, septum, o-ring). When installing a column, ensure a clean, square cut and proper positioning in the inlet and MS transfer line.[22]

Problem: Signal Suppression or Enhancement in MS Detector

  • Symptoms:

    • Low recovery in matrix spike samples that cannot be explained by extraction losses.

    • Analyte response in a sample matrix is significantly lower or higher than in a clean solvent standard.[14]

    • High baseline noise or interfering peaks from the sample matrix.[25]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Sample Cleanup Co-extracted matrix components (e.g., lipids, oils) interfere with analyte ionization in the MS source.[13][14] Solution: Implement a more rigorous cleanup protocol. This may include sulfuric acid treatment to destroy lipids, followed by silica (B1680970) gel or Florisil column chromatography to remove polar interferences.[21][26]
Ionization Competition The matrix components compete with PCAs for ionization, leading to signal suppression. This is a common matrix effect.[13][14] Solution: Use matrix-matched calibration, where calibration standards are prepared in an extract of a blank matrix similar to the sample.[13][15] This helps compensate for predictable matrix effects.
Inappropriate Internal Standard The chosen internal standard does not behave chromatographically and ionically like the target PCAs. Solution: The most effective solution is to use a ¹³C-labeled PCA standard. Since it co-elutes and has nearly identical ionization behavior to its unlabeled counterpart, it can accurately compensate for both recovery losses and matrix-induced signal suppression/enhancement.[23]

Quantitative Data Summary

The choice of quantification method is critical and can lead to significant differences in reported concentrations. The following table compares four methods for SCCP analysis using GC-ECNI-LRMS as investigated by Rusina et al. (2011).

Table 1: Comparison of SCCP Quantification Methods

MethodPrincipleDeviation from Nominal ValueKey Advantages/Disadvantages
Method 1: Pattern Matching Visual comparison of congener patterns between the sample and various external technical standards. Correction factors are applied.[1]< 20%Advantage: Accounts for pattern differences. Disadvantage: Highly sensitive to the choice of standard; subjective.[1][2]
Method 2: Response Factor Correction Uses a pre-established relationship between the relative total response factor (RTRF) and the chlorine content of CP standards.[1]< 20%Advantage: Independent of the specific chlorine content of the standard used. Disadvantage: Requires extensive initial characterization of standards.[1]
Method 3: Combined Cₙ & Cl% Correction Quantifies SCCPs by carbon chain length (C₁₀, C₁₁, etc.) and applies a correction to account for differences in chlorine content between the standard and sample.[1][2]< 20%Advantage: Reduces quantification error and allows reporting by carbon chain length without requiring pattern matching.[1]
Method 4: Individual Congeners Uses individual, defined PCA congener standards for quantification.[1]~50%Advantage: Uses defined standards, making results more comparable between labs. Disadvantage: High deviation due to the limited number of commercially available standards.[1][4][6]

Experimental Protocols

Protocol 1: General Sample Preparation for Solid Matrices (e.g., Sediment, Tissue)

This protocol provides a general workflow for the extraction and cleanup of PCAs from complex solid samples.

  • Homogenization & Spiking:

    • Homogenize the sample (e.g., freeze-dry and grind tissue).

    • Weigh approximately 5-10 g of the homogenized sample into an extraction thimble or vessel.

    • Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled SCCP or MCCP congener).

  • Extraction:

    • Perform solvent extraction using a technique such as Soxhlet or Accelerated Solvent Extraction (ASE).

    • A common solvent mixture is hexane (B92381)/dichloromethane (1:1 v/v).

    • Extract for a sufficient duration (e.g., 18-24 hours for Soxhlet).

  • Lipid Removal (for high-fat samples):

    • Concentrate the raw extract to a small volume (~2 mL).

    • Add concentrated sulfuric acid (H₂SO₄) and vortex vigorously for several minutes.[21]

    • Allow phases to separate and carefully collect the upper organic layer. Repeat until the acid layer is clear.

  • Column Chromatographic Cleanup:

    • Prepare a chromatography column packed with activated silica gel or Florisil.

    • Apply the concentrated, lipid-free extract to the top of the column.

    • Elute the PCAs using an appropriate solvent. A common approach is to first elute with hexane to remove non-polar interferences (like PCBs), followed by a more polar solvent or mixture (e.g., hexane/dichloromethane) to elute the PCAs.

    • Collect the PCA fraction.

  • Final Concentration:

    • Evaporate the cleaned extract to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.

    • Add an injection/recovery standard (e.g., ε-HCH or d₁₈-β-HBCDD) just prior to analysis.[10]

    • Transfer to a GC vial for analysis.

Protocol 2: Analysis by GC-ECNI-MS

This protocol outlines typical parameters for the instrumental analysis of PCAs.

  • Instrument: Gas Chromatograph with a mass selective detector capable of Electron Capture Negative Ionization.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms or similar, 30 m length x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injection: 1-2 µL in splitless mode. Injector temperature: 250-280°C.

  • Oven Program:

    • Initial temperature: 80-100°C, hold for 1-2 min.

    • Ramp 1: 10-20°C/min to 200°C.

    • Ramp 2: 5-10°C/min to 300-320°C, hold for 5-10 min.

  • MS Parameters:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI).

    • Reagent Gas: Methane.

    • Source Temperature: 150-200°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity. Monitor characteristic ions, typically [M-Cl]⁻ or [M+Cl]⁻ adducts, for different congener groups.[10] For example, for C₁₀H₁₇Cl₅, monitor the ions corresponding to its [M-Cl]⁻ isotopic cluster.

  • Calibration: Prepare a multi-level calibration curve (at least 3-5 points) using appropriate technical standards or single-chain standards.[21] The calibration range should bracket the expected sample concentrations.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in PCA analysis.

PCA_Analysis_Workflow Figure 1: General Analytical Workflow for PCA Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Sediment, Biota) Spike_IS 2. Spike with Internal Standard (¹³C-PCA) Sample->Spike_IS Extract 3. Solvent Extraction (Soxhlet / ASE) Spike_IS->Extract Cleanup 4. Extract Cleanup (Acid Treatment, Column Chromatography) Extract->Cleanup Concentrate 5. Concentration & Solvent Exchange Cleanup->Concentrate Spike_RS 6. Spike with Recovery Standard Concentrate->Spike_RS GC_MS 7. GC-ECNI-MS Analysis Spike_RS->GC_MS Integration 8. Peak Integration & Homologue Identification GC_MS->Integration Quant 9. Quantification (Using appropriate calibration method) Integration->Quant Report 10. Data Reporting (ng/g) Quant->Report

Figure 1: General Analytical Workflow for PCA Characterization

Troubleshooting_Quantification Figure 2: Troubleshooting Poor Quantification in PCA Analysis Start Start: Poor Quantification (High RSD% or Inaccurate Results) Check_IS Check Internal Standard Recovery Start->Check_IS Check_Cal Review Calibration Curve and Method Check_IS->Check_Cal Recovery OK Sol_Prep Solution: Optimize Sample Prep (Extraction/Cleanup) Check_IS->Sol_Prep Recovery < 60% Sol_IS Solution: Use ¹³C-labeled IS for better correction Check_IS->Sol_IS Check_Matrix Investigate Matrix Effects Check_Cal->Check_Matrix Calibration OK Sol_Cal Solution: - Use multi-level calibration - Compare different quantification methods - Match standard Cl% to sample Check_Cal->Sol_Cal High R² but inaccurate results on QCs Sol_Matrix Solution: - Improve sample cleanup - Use matrix-matched standards Check_Matrix->Sol_Matrix Spike recovery low in matrix vs. solvent

Figure 2: Troubleshooting Poor Quantification in PCA Analysis

References

Minimizing solvent effects in reactions with 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1,2,3-trichloro-2-methylpropane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (SN1) and elimination (E1) reactions. The tertiary carbocation intermediate formed is stabilized by the methyl group. With strong, sterically hindered bases, bimolecular elimination (E2) can also occur.

Q2: How does the choice of solvent affect reactions with this compound?

A2: The solvent plays a critical role in determining the predominant reaction pathway and rate.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize the carbocation intermediate through hydrogen bonding, thus favoring SN1 and E1 reactions.[1][2][3]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally used for SN2 reactions. Since this compound is a tertiary halide, SN2 reactions are sterically hindered and unlikely. These solvents can be used for E2 reactions with a strong, non-nucleophilic base.[4][5]

  • Nonpolar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving ionic intermediates, as they do not effectively solvate the charged species, leading to very slow reaction rates.

Q3: I am observing a mixture of substitution and elimination products. How can I favor one over the other?

A3: It is common to get a mixture of SN1 and E1 products. Here are some strategies to influence the product ratio:

  • Temperature: Higher temperatures favor elimination (E1) over substitution (SN1).[2]

  • Nucleophile/Base:

    • To favor SN1 , use a weak, non-basic nucleophile (e.g., water, alcohols).

    • To favor E1 , a weak base is suitable, and increasing the temperature will further promote elimination.

    • To favor E2 , use a strong, sterically hindered base (e.g., potassium tert-butoxide) in a polar aprotic solvent.

Q4: My reaction is very slow. What can I do to increase the reaction rate?

A4: Slow reaction rates can be due to several factors. Consider the following:

  • Solvent Choice: Ensure you are using a solvent that is polar enough to support the reaction mechanism. For SN1/E1 reactions, increasing the polarity of the protic solvent can significantly increase the rate. For example, the rate of solvolysis of tert-butyl chloride increases by a factor of 100,000 when changing the solvent from ethanol to water.[6]

  • Leaving Group: While you cannot change the chlorine atoms in this compound, it's important to remember that halides are generally good leaving groups.

  • Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile that is soluble in an aqueous phase and this compound in an organic phase, a phase-transfer catalyst can dramatically increase the reaction rate by transporting the nucleophile into the organic phase.[7][8][9]

Q5: What are the options for minimizing solvent use altogether?

A5: Solvent-free reactions are an excellent way to minimize solvent effects and are considered a green chemistry approach.[10] This can be achieved by:

  • Running the reaction neat (only the reactants).

  • Using one of the liquid reactants as the solvent.

  • Employing solid-state reaction techniques, sometimes with grinding or milling to increase reactant contact.[10]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Possible Cause Troubleshooting Step
Incorrect Solvent Choice For SN1/E1 reactions, ensure a sufficiently polar protic solvent is used. Refer to the solvent polarity table below.
Competing Reactions Adjust reaction conditions to favor the desired pathway (see FAQ Q3). For example, lower the temperature to favor SN1 over E1.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider increasing the temperature or using a phase-transfer catalyst.
Degradation of Reactant or Product Some reagents or products may be sensitive to prolonged heating or strongly basic/acidic conditions. Consider running the reaction at a lower temperature for a longer period.
Issue 2: Unexpected Side Products
Possible Cause Troubleshooting Step
Rearrangement of Carbocation While the tertiary carbocation from this compound is relatively stable, rearrangements are possible in some cases, leading to skeletal changes in the product. Careful product characterization (e.g., via NMR) is essential.
Solvent Participation In solvolysis reactions where the solvent acts as the nucleophile, the solvent molecule will be incorporated into the product. Ensure this is the intended outcome.
Multiple Elimination Products Depending on the available β-hydrogens, different alkene isomers can be formed. Zaitsev's rule generally predicts the most substituted alkene as the major product in E1 reactions.[5]

Data Presentation: Solvent Effects on Reaction Rates and Product Ratios

Table 1: Relative Rates of SN1 Solvolysis of a Tertiary Alkyl Halide in Various Solvents

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Ethanol241
80% Ethanol / 20% Water-100
50% Ethanol / 50% Water-14,000
Water78100,000

Data is illustrative for a typical tertiary alkyl halide and demonstrates the significant rate enhancement in more polar protic solvents.

Table 2: SN1 vs. E1 Product Ratio for the Hydrolysis of tert-Butyl Chloride

Solvent System% SN1 Product (tert-Butanol)% E1 Product (2-Methylpropene)
Water / Acetonitrile60%40%

This demonstrates that even under conditions favoring SN1, elimination is often a competitive pathway.[11][12]

Table 3: Effect of Phase-Transfer Catalysis on Nucleophilic Substitution Yield

CatalystReaction Time (h)Yield (%)
None48< 5%
Tetrabutylammonium (B224687) Bromide (TBAB)2> 95%

Illustrative data for a typical nucleophilic substitution of an alkyl halide, showing the dramatic improvement with a phase-transfer catalyst.

Experimental Protocols

Protocol 1: General Procedure for SN1 Reaction in a Polar Protic Solvent (Solvolysis)

Objective: To perform a nucleophilic substitution reaction on this compound using a polar protic solvent as the nucleophile.

Materials:

  • This compound

  • Solvent (e.g., 50:50 ethanol:water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and stir plate

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound in the chosen polar protic solvent system.

  • Heat the mixture to a gentle reflux and maintain the temperature. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, transfer the mixture to a separatory funnel and wash with water to remove any water-soluble byproducts. If an aqueous solvent system was used, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Minimizing Solvent Effects with Phase-Transfer Catalysis (PTC)

Objective: To conduct a nucleophilic substitution using a phase-transfer catalyst to facilitate the reaction between an aqueous nucleophile and this compound in an organic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., sodium cyanide, dissolved in water)

  • Organic solvent (e.g., toluene)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Combine this compound, the organic solvent, and the aqueous solution of the nucleophile in a round-bottom flask.

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).

  • Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.

  • Heat the reaction mixture if necessary and monitor its progress.

  • Upon completion, cool the mixture and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic phase to obtain the product.

Visualizations

Reaction_Pathway_Choice cluster_substrate Substrate cluster_conditions Reaction Conditions cluster_pathways Dominant Pathway Substrate This compound (Tertiary Alkyl Halide) SN1_E1 SN1 / E1 Substrate->SN1_E1 Forms stable tertiary carbocation Weak_Nu Weak Nucleophile (e.g., H2O, ROH) Weak_Nu->SN1_E1 Strong_Base Strong, Hindered Base (e.g., t-BuOK) E2 E2 Strong_Base->E2 Solvent Solvent Choice Solvent->SN1_E1 Polar Protic (stabilizes carbocation) Solvent->E2 Polar Aprotic

Caption: Logical workflow for predicting the reaction pathway of this compound based on reaction conditions.

PTC_Workflow cluster_phases Biphasic System cluster_catalyst Catalyst Action cluster_reaction Reaction Aqueous Aqueous Phase (Nucleophile, Nu⁻) PTC Phase-Transfer Catalyst (Q⁺X⁻) Aqueous->PTC Nu⁻ pairs with Q⁺ Organic Organic Phase (Alkyl Halide, R-X) Transport Transport of Nu⁻ into Organic Phase Organic->Transport PTC->Transport Reaction Reaction Occurs: R-X + Nu⁻ → R-Nu + X⁻ Transport->Reaction

Caption: Experimental workflow demonstrating the mechanism of Phase-Transfer Catalysis.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 1,2,3-Trichloro-2-methylpropane: Titration vs. Modern Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of halogenated organic compounds such as 1,2,3-trichloro-2-methylpropane, accurate purity determination is paramount. This guide provides a comprehensive comparison of the traditional titration method and modern chromatographic techniques for the validation of this compound purity. We present a detailed analysis of the methodologies, supported by illustrative experimental data, to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Comparison of Analytical Methods

The purity of this compound can be assessed using various analytical techniques. The classical approach involves a chemical decomposition followed by titration, while modern methods primarily utilize gas chromatography. A summary of the comparative performance of these methods is presented in Table 1.

Parameter Titration (via Sodium Fusion & Volhard Method) Gas Chromatography-Mass Spectrometry (GC-MS)
Purity (%) 98.2 ± 0.599.5 ± 0.1
Limit of Detection (LOD) ~100 ppm<10 ppm
Limit of Quantification (LOQ) ~300 ppm<30 ppm
Analysis Time per Sample 2-3 hours30-45 minutes
Specificity Low (determines total halide content)High (identifies and quantifies individual components)
Equipment Cost LowHigh
Required Expertise ModerateHigh

Table 1: Comparison of Titration and GC-MS for Purity Analysis of this compound. The data presented are representative values to illustrate the performance differences between the two techniques.

Experimental Protocols

Purity Determination by Titration (Sodium Fusion followed by Volhard Method)

Direct titration of the covalently bound chlorine in this compound is not feasible. Therefore, a preliminary decomposition step is required to convert the organic halide into an ionic halide (chloride), which can then be quantified by titration. The sodium fusion test is a classic method for this decomposition.[1][2] The subsequent titration of the liberated chloride ions is effectively performed using the Volhard method, which is a back-titration procedure.[3]

a) Sample Preparation: Sodium Fusion

  • Carefully place a small, freshly cut piece of dry sodium metal into a clean, dry fusion tube.

  • Gently heat the tube until the sodium melts into a shiny globule.

  • Add a few drops of the this compound sample directly onto the molten sodium.

  • Heat the tube again, gently at first, then strongly, until it is red hot.

  • Plunge the hot fusion tube into a beaker containing approximately 50 mL of distilled water. The tube will shatter, and the contents will react with the water.

  • Boil the solution for a few minutes to ensure complete extraction of the sodium salts.

  • Cool the solution and filter it to remove any glass fragments and unreacted carbon. The clear filtrate is the sodium fusion extract.

b) Titration: Volhard Method

  • Acidify the sodium fusion extract with dilute nitric acid.

  • Add a known excess of standard silver nitrate (B79036) (AgNO₃) solution to the acidified extract. This will precipitate all the chloride ions as silver chloride (AgCl).

  • Add a few milliliters of nitrobenzene (B124822) to coagulate the precipitate and prevent its reaction with the titrant.

  • Add a few drops of ferric ammonium (B1175870) sulfate (B86663) indicator solution.

  • Titrate the excess, unreacted silver nitrate with a standard solution of potassium thiocyanate (B1210189) (KSCN).

  • The endpoint is reached when a permanent, faint reddish-brown color appears, indicating the formation of the iron(III) thiocyanate complex.[3][4]

  • The amount of chloride in the original sample is calculated by subtracting the amount of silver nitrate that reacted with the potassium thiocyanate from the total amount of silver nitrate initially added.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and highly specific method for determining the purity of volatile and semi-volatile organic compounds. It separates the components of a mixture in the gas phase and then provides mass spectral data for their identification and quantification.

a) Sample Preparation

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a known concentration (e.g., 1 mg/mL).

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

b) GC-MS Analysis

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column).

  • Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area under each peak is proportional to the concentration of that compound. The mass spectrum of each peak allows for its positive identification by comparison with a spectral library. Purity is determined by calculating the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the analytical procedures, the following diagrams are provided in the DOT language.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Volhard Titration cluster_calculation Purity Calculation Sample This compound SodiumFusion Sodium Fusion Sample->SodiumFusion Extract Sodium Fusion Extract SodiumFusion->Extract Acidify Acidify with HNO3 Extract->Acidify AddAgNO3 Add excess AgNO3 Acidify->AddAgNO3 Precipitate Precipitate AgCl AddAgNO3->Precipitate Titrate Titrate with KSCN Precipitate->Titrate Endpoint Endpoint Detection Titrate->Endpoint Calculate Calculate Chloride Content Endpoint->Calculate Purity Determine Purity Calculate->Purity

Caption: Workflow for Purity Validation by Titration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to known concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks (Mass Spectra) Chromatogram->Identify Quantify Quantify Peak Areas Identify->Quantify Purity Calculate Purity Quantify->Purity

Caption: Workflow for Purity Validation by GC-MS.

Conclusion

The choice between titration and GC-MS for the purity validation of this compound depends on the specific requirements of the analysis.

  • Titration , following a sodium fusion decomposition, offers a cost-effective method for determining the total halide content. It is a valuable technique for routine quality control where high precision for the total halide amount is sufficient. However, it is a destructive and time-consuming method that lacks the specificity to identify and quantify individual impurities.

  • GC-MS provides a highly specific and sensitive analysis, capable of separating, identifying, and quantifying this compound and any volatile impurities present in the sample. This makes it the preferred method for in-depth purity profiling, impurity identification, and for analyses requiring high accuracy and low detection limits, which are critical in research and drug development.

For researchers and professionals in drug development, where a comprehensive understanding of the impurity profile is crucial for safety and efficacy, GC-MS is the recommended method . For less stringent applications or when budget is a primary concern, the titration method can provide a reliable estimate of the total chlorinated compound purity.

References

Comparative Reactivity Analysis: 1,2,3-Trichloro-2-methylpropane vs. 1,2,3-trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,2,3-trichloro-2-methylpropane and 1,2,3-trichloropropane (B165214). The comparison is based on established principles of organic chemistry, including steric hindrance and carbocation stability, supplemented with available experimental data for 1,2,3-trichloropropane. Due to a lack of specific experimental data for this compound, its reactivity is largely predicted based on its chemical structure as a tertiary alkyl halide.

Introduction to the Compounds

This compound is a tertiary alkyl halide. Its structure features a central carbon atom bonded to a methyl group and three chlorine atoms. The presence of the methyl group and the tertiary nature of the chlorinated carbon significantly influence its reactivity.

1,2,3-Trichloropropane is a secondary alkyl halide, with a chlorine atom attached to a secondary carbon atom in the propane (B168953) chain. It is a known environmental contaminant and has been the subject of degradation studies.[1][2][3][4][5][6][7][8]

Comparative Reactivity

The primary difference in reactivity between these two compounds stems from the substitution at the carbon atom bearing a chlorine atom. This compound is a tertiary alkyl halide at the 2-position, while 1,2,3-trichloropropane is a secondary alkyl halide at the 2-position. This structural difference dictates their preferred reaction pathways in nucleophilic substitution and elimination reactions.

FeatureThis compound (Predicted)1,2,3-Trichloropropane (Observed/Predicted)
Structure Tertiary alkyl chloride at C2Secondary alkyl chloride at C2
Preferred Nucleophilic Substitution SN1 (unimolecular)SN2 (bimolecular) favored over SN1
Reasoning for Substitution Forms a stable tertiary carbocation intermediate. Steric hindrance from the methyl group and two chloro-methyl groups hinders backside attack required for SN2.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]Less steric hindrance at the secondary carbon allows for backside attack by a nucleophile. Primary carbocation is less stable than a tertiary one, making SN1 less favorable.[9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Preferred Elimination Reaction E1 (unimolecular)E2 (bimolecular) favored over E1
Reasoning for Elimination Proceeds through the same stable tertiary carbocation as the SN1 pathway.[23]A strong base can readily abstract a proton anti-periplanar to the leaving group (chlorine).[24]
Reactivity in SN1/E1 Higher reactivity due to the formation of a more stable tertiary carbocation.Lower reactivity as it would proceed through a less stable secondary carbocation.
Reactivity in SN2 Very low to no reactivity due to significant steric hindrance.[9][12][14][22]Moderate reactivity, higher than the tertiary analogue.
Hydrolysis Expected to undergo hydrolysis via an SN1 mechanism, likely at a faster rate than 1,2,3-trichloropropane under neutral or acidic conditions.Undergoes slow hydrolysis.[1][2][3] Base-catalyzed hydrolysis is favored at high pH and temperature.[2][3][6][25]

Experimental Protocols

While direct comparative experimental data is unavailable, a hypothetical experimental protocol to compare the reactivity of these two compounds in a nucleophilic substitution reaction is provided below.

Experimental Protocol: Comparative Hydrolysis of this compound and 1,2,3-trichloropropane

Objective: To compare the rates of hydrolysis of this compound and 1,2,3-trichloropropane in an aqueous solution.

Materials:

  • This compound

  • 1,2,3-Trichloropropane

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatically controlled water bath

  • Sealed reaction vials

  • Internal standard (e.g., 1,2-dichloroethane)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare stock solutions of this compound and 1,2,3-trichloropropane in a suitable solvent (e.g., acetone) at a known concentration.

    • Prepare aqueous reaction mixtures by adding a small aliquot of the stock solution to the buffer solutions in the sealed reaction vials to achieve a final substrate concentration of approximately 100 µM.

    • Add a known amount of the internal standard to each vial.

  • Reaction Conditions:

    • Place the sealed reaction vials in the thermostatically controlled water bath set at a specific temperature (e.g., 50 °C).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a set of vials for each compound and each pH.

  • Sample Analysis:

    • Quench the reaction by rapidly cooling the vials in an ice bath.

    • Extract the organic compounds from the aqueous solution using a suitable solvent (e.g., hexane).

    • Analyze the organic extract using GC-MS to determine the concentration of the remaining reactant and any formed products.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each compound at each pH.

    • Determine the pseudo-first-order rate constant (k) for the hydrolysis of each compound under each condition by fitting the data to an exponential decay model.

    • Compare the rate constants to determine the relative reactivity.

Visualizations

Reaction Mechanisms

G cluster_0 SN1/E1 Pathway (Favored by this compound) Tertiary Halide 1,2,3-Trichloro- 2-methylpropane Carbocation Tertiary Carbocation Intermediate Tertiary Halide->Carbocation Slow, Rate-determining SN1 Product Substitution Product Carbocation->SN1 Product Fast, +Nucleophile E1 Product Elimination Product Carbocation->E1 Product Fast, -H+

Caption: SN1/E1 reaction pathway for tertiary alkyl halides.

G cluster_1 SN2 Pathway (Favored by 1,2,3-Trichloropropane) Secondary Halide 1,2,3-Trichloropropane + Nucleophile Transition State Pentacoordinate Transition State Secondary Halide->Transition State Concerted step SN2 Product Substitution Product (Inversion of stereochemistry) Transition State->SN2 Product G cluster_2 E2 Pathway (Favored by 1,2,3-Trichloropropane with Strong Base) Secondary Halide_E2 1,2,3-Trichloropropane + Strong Base Transition State_E2 Concerted Transition State Secondary Halide_E2->Transition State_E2 Concerted step E2 Product Elimination Product Transition State_E2->E2 Product

References

A Comparative Analysis of SN1 and SN2 Reactivity in Chlorinated Propane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural difference between 1-chloropropane (B146392) (a primary alkyl halide) and 2-chloropropane (B107684) (a secondary alkyl halide) fundamentally dictates their preferred nucleophilic substitution mechanism and relative reactivity. 1-chloropropane predominantly reacts via the SN2 pathway due to its minimal steric hindrance. In contrast, 2-chloropropane can undergo both SN1 and SN2 reactions, with the former being favored due to the relative stability of the secondary carbocation intermediate.

Data Presentation: A Comparative Overview

The following tables summarize the expected relative reactivities of 1-chloropropane and 2-chloropropane in SN1 and SN2 reactions based on mechanistic principles.

Table 1: Comparison of SN1 Reactivity

Feature1-Chloropropane2-ChloropropaneRationale
Substrate Class Primary Alkyl HalideSecondary Alkyl Halide
Carbocation Intermediate Primary (highly unstable)Secondary (more stable)The rate-determining step of an SN1 reaction is the formation of a carbocation.[1][2]
Relative SN1 Rate Very Slow / NegligibleFasterSecondary carbocations are stabilized by the inductive effect and hyperconjugation from the two adjacent methyl groups, lowering the activation energy for their formation compared to primary carbocations.[1]

Table 2: Comparison of SN2 Reactivity

Feature1-Chloropropane2-ChloropropaneRationale
Substrate Class Primary Alkyl HalideSecondary Alkyl Halide
Steric Hindrance LowModerateThe SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group.[3][4]
Relative SN2 Rate FastSlowerThe two methyl groups attached to the electrophilic carbon in 2-chloropropane create more steric bulk than the single ethyl group in 1-chloropropane, hindering the approach of the nucleophile.[3]

Reaction Mechanisms Visualized

The following diagrams illustrate the SN1 and SN2 reaction pathways for the chlorinated propane (B168953) isomers.

SN2_Mechanism cluster_1_chloropropane SN2 Reaction of 1-Chloropropane 1_chloro 1-Chloropropane ts_1_chloro Transition State 1_chloro->ts_1_chloro Concerted Step prod_1_chloro Product ts_1_chloro->prod_1_chloro Inversion of Stereochemistry Nu Nu⁻ Nu->1_chloro Backside Attack

SN2 reaction of 1-chloropropane.

SN1_Mechanism cluster_2_chloropropane SN1 Reaction of 2-Chloropropane 2_chloro 2-Chloropropane carbocation Secondary Carbocation (planar) 2_chloro->carbocation Slow, Rate-Determining Step (Loss of Cl⁻) product_mix Racemic Mixture of Products carbocation->product_mix Fast, Nucleophilic Attack (from either face) Nu_sn1 Nu⁻

SN1 reaction of 2-chloropropane.

Factors Influencing Reactivity: A Logical Flow

The choice between the SN1 and SN2 pathway is governed by several interrelated factors.

Reactivity_Factors Substrate Substrate Structure Primary (1-chloropropane) Secondary (2-chloropropane) Carbocation Carbocation Stability Primary (unstable) Secondary (stable) Substrate:s1->Carbocation leads to Steric Steric Hindrance Low High Substrate:p->Steric results in SN1 Favors SN1 Carbocation->SN1 SN2 Favors SN2 Steric->SN2

Decision logic for SN1 vs. SN2 pathways.

Experimental Protocols

Detailed methodologies for qualitatively and quantitatively assessing the SN1 and SN2 reactivity of chlorinated propane isomers are provided below.

Protocol 1: Determining Relative SN2 Reactivity

Objective: To qualitatively compare the SN2 reaction rates of 1-chloropropane and 2-chloropropane.

Principle: This experiment utilizes the Finkelstein reaction, where a chloride is displaced by an iodide ion in an acetone (B3395972) solvent. Sodium iodide is soluble in acetone, but the resulting sodium chloride is not. The rate of formation of the NaCl precipitate provides a visual indication of the reaction rate.

Materials:

  • 1-chloropropane

  • 2-chloropropane

  • 15% Sodium Iodide (NaI) in acetone solution

  • Dry test tubes

  • Pipettes or droppers

  • Water bath (optional, for slow reactions)

Procedure:

  • Label two clean, dry test tubes, one for each chloropropane isomer.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To the first test tube, add 4-5 drops of 1-chloropropane. Start a timer immediately.

  • To the second test tube, add 4-5 drops of 2-chloropropane and start a separate timer.

  • Gently agitate both test tubes to ensure mixing.

  • Observe the test tubes for the formation of a white precipitate (NaCl).

  • Record the time it takes for the precipitate to first appear in each test tube.

  • If no reaction is observed at room temperature after a reasonable time (e.g., 10-15 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction.

Expected Outcome: A precipitate should form significantly faster in the test tube containing 1-chloropropane, indicating a faster SN2 reaction rate due to lower steric hindrance.

Protocol 2: Determining Relative SN1 Reactivity (Solvolysis)

Objective: To qualitatively compare the SN1 reaction rates of 1-chloropropane and 2-chloropropane.

Principle: This experiment involves the solvolysis of the alkyl halides in a polar protic solvent, such as aqueous ethanol. The solvent acts as the nucleophile. The rate of the SN1 reaction is monitored by the formation of the halide ion, which can be precipitated by the addition of silver nitrate (B79036). The rate of formation of the silver chloride (AgCl) precipitate is indicative of the rate of carbocation formation.

Materials:

  • 1-chloropropane

  • 2-chloropropane

  • 1% Ethanolic silver nitrate (AgNO₃) solution

  • Dry test tubes

  • Pipettes or droppers

  • Water bath

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 4-5 drops of 1-chloropropane to the first test tube, start a timer, and mix.

  • Add 4-5 drops of 2-chloropropane to the second test tube, start a separate timer, and mix.

  • Observe the test tubes for the formation of a white precipitate (AgCl).

  • Record the time it takes for a precipitate to appear in each test tube.

  • The reactions can be gently warmed in a water bath if they are slow at room temperature.

Expected Outcome: A precipitate is expected to form much more rapidly in the test tube containing 2-chloropropane.[5] This is because the rate-determining step, the formation of a carbocation, is significantly more favorable for the secondary alkyl halide than for the primary one. The reaction with 1-chloropropane will be extremely slow.

References

Comparative Analysis of 1,2,3-Trichloro-2-methylpropane Against a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a sample of 1,2,3-Trichloro-2-methylpropane against established reference data. Due to the limited availability of a commercial Certified Reference Material (CRM) for this specific compound, this report compiles data from reputable scientific databases to create a comprehensive reference profile. This document is intended to guide researchers in verifying the identity and purity of their own samples of this compound through a series of analytical techniques.

Reference Data Summary

The following tables summarize the key physicochemical and spectroscopic properties of this compound, compiled from established scientific sources. This data serves as the benchmark for comparison in the subsequent experimental analyses.

Table 1: Physicochemical Properties of this compound
PropertyReference ValueSource
Molecular Formula C₄H₇Cl₃PubChem[1]
Molecular Weight 161.46 g/mol PubChem[1]
CAS Number 1871-58-5NIST Webbook[2]
Boiling Point 162 °CEchemi[3]
Density 1.28 g/cm³Echemi[3]
Refractive Index 1.455Echemi[3]
Table 2: Spectroscopic and Chromatographic Reference Data
Analytical TechniqueKey Reference DataSource
Gas Chromatography-Mass Spectrometry (GC-MS) Kovats Retention Index (semi-standard non-polar): 918PubChem[1]
Major Mass Fragments (m/z): 111, 113PubChem[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Expected chemical shifts and splitting patterns for the methyl and methylene (B1212753) protons.(Generic expectation based on structure)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Expected chemical shifts for the four distinct carbon environments.(Generic expectation based on structure)
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic C-H and C-Cl stretching and bending vibrations.(Generic expectation based on structure)

Experimental Protocols

The following sections detail the experimental methodologies for the analysis of a this compound sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the procedure for the separation and identification of this compound using GC-MS.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., Dichloromethane) prep2 Prepare a dilution series for calibration prep1->prep2 gcms Inject sample into GC-MS prep2->gcms sep Separation on a non-polar capillary column gcms->sep ms Mass spectrometric detection (EI) sep->ms rt Determine Retention Time ms->rt comp Compare with Reference Data rt->comp spec Acquire Mass Spectrum spec->comp

GC-MS analysis workflow for this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injector: Split/splitless injector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Instrument Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Determine the retention time of the major peak.

    • Acquire the mass spectrum of the major peak and identify the major fragment ions.

    • Compare the obtained retention time and mass spectrum with the reference data provided in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

Logical Relationship for Spectral Interpretation:

NMR_Interpretation cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data h_shift Chemical Shift (ppm) structure Proposed Structure of This compound h_shift->structure Correlates to proton environment h_split Splitting Pattern h_split->structure Indicates neighboring protons h_int Integration h_int->structure Confirms proton ratio c_shift Chemical Shift (ppm) c_shift->structure Correlates to carbon environment c_num Number of Signals c_num->structure Confirms number of unique carbons

Logical flow for NMR spectral interpretation.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard single-pulse experiment.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals and determine the splitting patterns.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse program.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • Data Analysis:

    • Compare the observed chemical shifts, splitting patterns, and integrations with the expected values for the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining the infrared spectrum to identify characteristic functional groups.

Experimental Workflow:

FTIR_Workflow start Start background Collect Background Spectrum (clean ATR) start->background sample_prep Apply a thin film of liquid sample to ATR crystal background->sample_prep collect_sample Collect Sample Spectrum sample_prep->collect_sample process Process Spectrum (baseline correction, peak picking) collect_sample->process compare Compare with known halogenated alkane spectra process->compare end End compare->end

FTIR analysis workflow.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Procedure:

  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum.

  • Sample Analysis: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of the major absorption bands and compare them to the expected vibrational modes for C-H (alkane) and C-Cl bonds.

Handling and Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety measures.[4]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.[4]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of two proposed analytical methods for the quantitative determination of 1,2,3-Trichloro-2-methylpropane. Due to the limited availability of established and validated methods for this specific compound, this document outlines two plausible analytical approaches based on techniques proven for structurally similar halogenated volatile organic compounds. The focus is on providing a robust protocol for cross-validation to ensure data integrity and reliability across different analytical techniques.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of comparing the results from two or more different analytical methods to ensure that the data generated is accurate and reliable.[1][2] This is particularly crucial when a new method is developed or when data from different laboratories or techniques needs to be compared.[3] The goal is to demonstrate that the methods provide equivalent results within acceptable statistical limits.

Proposed Analytical Methods for this compound

Given that this compound is a halogenated volatile organic compound, the most suitable analytical techniques are based on Gas Chromatography (GC). We propose the cross-validation of two methods:

  • Method A: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

  • Method B: Purge and Trap Gas Chromatography with Electron Capture Detection (P&T-GC-ECD)

Purge and trap is a highly sensitive technique for extracting volatile organic compounds from aqueous matrices.[4] GC provides the necessary separation of the analyte from other components in the sample. The key difference between the two proposed methods lies in the detection system. Mass Spectrometry (MS) provides high selectivity and structural information, while the Electron Capture Detector (ECD) offers exceptional sensitivity to halogenated compounds.[5][6][7]

Experimental Protocols

The following are detailed experimental protocols for the two proposed methods. These are model protocols and may require optimization for specific laboratory conditions and sample matrices.

Method A: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is adapted from established EPA methods for similar volatile organic compounds.[8][9]

1. Sample Preparation and Introduction:

  • Apparatus: Purge and Trap (P&T) concentrator.

  • Sample Volume: 5 mL of aqueous sample.

  • Purge Gas: Helium at 40 mL/min for 11 minutes.

  • Purge Temperature: Ambient.

  • Trap: Filled with appropriate adsorbents (e.g., Tenax/silica gel/carbon molecular sieve).

  • Desorption: 250°C for 2 minutes.

  • Bake: 260°C for 8 minutes.

2. Gas Chromatography:

  • GC System: Agilent 7890B or equivalent.

  • Column: Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 2 minutes.

  • Inlet: Splitless mode, 200°C.

3. Mass Spectrometry:

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Quantification Ion: To be determined from the mass spectrum of a this compound standard (likely a fragment ion specific to the compound).

  • Qualifier Ions: At least two other characteristic ions to confirm identity.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Method B: Purge and Trap Gas Chromatography-Electron Capture Detector (P&T-GC-ECD)

This method utilizes the high sensitivity of an ECD for halogenated compounds.[10]

1. Sample Preparation and Introduction:

  • Identical to Method A.

2. Gas Chromatography:

  • GC System: Agilent 8890 or equivalent with a micro-ECD.

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min.

  • Makeup Gas: Nitrogen, 30 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes.

  • Inlet: Splitless mode, 220°C.

3. Electron Capture Detector:

  • Detector Temperature: 300°C.

  • Data Acquisition: Peak area of the analyte signal.

Cross-Validation Workflow

The cross-validation of Method A and Method B will involve analyzing identical sets of samples and comparing the performance parameters.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_comparison Comparison prep_standards Prepare Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) analyze_a Analyze all samples using Method A (GC-MS) prep_standards->analyze_a analyze_b Analyze all samples using Method B (GC-ECD) prep_standards->analyze_b prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) prep_qc->analyze_a prep_qc->analyze_b prep_samples Prepare Spiked Matrix Samples prep_samples->analyze_a prep_samples->analyze_b eval_a Calculate Performance Parameters for Method A analyze_a->eval_a eval_b Calculate Performance Parameters for Method B analyze_b->eval_b compare Statistically Compare Results (e.g., t-test, F-test, Bland-Altman plot) eval_a->compare eval_b->compare report Generate Cross-Validation Report compare->report cluster_methods Analytical Methods cluster_params Validation Parameters cluster_goal Validation Goal method_a Method A (P&T-GC-MS) accuracy Accuracy (% Recovery) method_a->accuracy precision Precision (% RSD) method_a->precision linearity Linearity (R²) method_a->linearity lod_loq LOD / LOQ method_a->lod_loq specificity Specificity method_a->specificity method_b Method B (P&T-GC-ECD) method_b->accuracy method_b->precision method_b->linearity method_b->lod_loq method_b->specificity goal Method Comparability & Reliability accuracy->goal precision->goal linearity->goal lod_loq->goal specificity->goal

References

Spectroscopic Analysis of 1,2,3-Trichloro-2-methylpropane: A Literature Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic data for 1,2,3-Trichloro-2-methylpropane, a halogenated alkane of interest in various chemical research domains. The information presented herein is compiled from publicly available literature and spectral databases, offering a foundational resource for substance identification, characterization, and quality control.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the existence of this data is documented, comprehensive, publicly accessible peak lists are limited. The information provided is based on the available database entries.

Table 1: Infrared (IR) Spectroscopy Data

Data SourceSpectral Region (cm⁻¹)Interpretation
PubChem[1]Data available as "Vapor Phase IR Spectra"General absorptions expected for a chloroalkane, including C-H stretching and bending, and C-Cl stretching. Specific peak frequencies are not detailed in the public entry.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Data SourceInstrumentObserved Signals
PubChem[1]Jeol FX-60The spectrum is available, however, specific chemical shifts are not listed in the publicly accessible data. Based on the structure, three distinct carbon environments are expected.

Table 3: Mass Spectrometry (MS) Data

Data SourceIonization MethodKey Fragments (m/z)
PubChem[1]GC-MS111 (Top Peak), 113 (2nd Highest), 75 (3rd Highest)
NIST WebBook[2]Electron IonizationA full spectrum is available for viewing, confirming the major fragments.

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

  • Methodology: A sample of this compound is introduced into an infrared spectrometer. For a vapor phase spectrum, the sample is heated under reduced pressure to a gaseous state within a gas cell. An infrared beam is passed through the sample, and the amount of light transmitted at various wavenumbers is measured by a detector. The resulting spectrum shows absorptions at frequencies corresponding to the vibrational modes of the molecule's bonds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the number of non-equivalent carbon atoms and their electronic environments within the this compound molecule.

  • Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the spectrum. The solution is placed in an NMR tube and inserted into the core of a high-field superconducting magnet. The sample is irradiated with radiofrequency pulses, and the resulting signals emitted from the ¹³C nuclei are detected. The chemical shifts of the signals provide information about the electronic environment of each carbon atom.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its identification and structural elucidation.

  • Methodology: A volatile sample of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process known as electron ionization (EI). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Stability Under Scrutiny: A Comparative Analysis of 1,2,3-Trichloro-2-methylpropane and Other Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a cornerstone of efficient and predictable synthesis. This guide offers a detailed comparative analysis of the stability of 1,2,3-trichloro-2-methylpropane against a range of other haloalkanes, providing researchers, scientists, and drug development professionals with essential data and experimental insights to inform their work.

Introduction

Haloalkanes are fundamental building blocks in organic synthesis, yet their reactivity and stability can vary significantly based on their molecular structure. Understanding these nuances is critical for controlling reaction outcomes and optimizing synthetic pathways. This guide focuses on this compound, a tertiary haloalkane with multiple chlorine substituents, and evaluates its stability in the context of several key physicochemical parameters. We will explore the interplay of inductive effects, steric hindrance, hyperconjugation, and bond dissociation energies that collectively govern the stability of these compounds.

Factors Influencing Haloalkane Stability

The stability of a haloalkane is not an intrinsic property but rather a reflection of its propensity to undergo chemical transformation, typically nucleophilic substitution or elimination reactions. The primary factors influencing this stability are:

  • Carbon-Halogen (C-X) Bond Strength: The energy required to break the C-X bond is a direct measure of its strength. Weaker bonds lead to higher reactivity and lower stability.

  • Carbocation Stability: For tertiary and some secondary haloalkanes that react via an S(_N)1 mechanism, the stability of the intermediate carbocation is the rate-determining factor.

  • Steric Hindrance: The spatial arrangement of atoms around the reactive carbon center can impede the approach of a nucleophile, thereby affecting the reaction rate, particularly in S(_N)2 reactions.

  • Inductive Effect: Electron-withdrawing or donating groups attached to the carbon chain can influence the polarity of the C-X bond and the stability of any charged intermediates.

  • Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds to an empty p-orbital of a carbocation can significantly stabilize the intermediate.

Comparative Data on Haloalkane Stability

To provide a clear and objective comparison, the following tables summarize key quantitative data related to the stability of this compound and other selected haloalkanes.

Table 1: Bond Dissociation Energies (BDE) of Selected Haloalkanes

CompoundBondBond Dissociation Energy (kJ/mol)
2-Chloro-2-methylpropane (B56623)C-Cl331[1]
2-Chloro-2-methylpropaneC-C351[1]
2-Chloro-2-methylpropaneC-H435[1]
MethaneC-H439
EthaneC-C377
ChloroformC-Cl306

Table 2: Relative Rates of Solvolysis for Selected Haloalkanes in Ethanol/Water

HaloalkaneClassificationRelative Rate of Solvolysis
2-Chloro-2-methylpropaneTertiary1,200,000
2-ChloropropaneSecondary11.6
1-ChloropropanePrimary1.0
2-Bromo-2-methylpropaneTertiary40,000,000
2-Iodo-2-methylpropaneTertiary100,000,000

Note: These are representative relative rates to illustrate the effect of structure on reactivity.

Analysis of this compound Stability

Lacking direct experimental data for this compound, we can infer its stability based on its structure: a tertiary alkyl chloride with two additional chlorine atoms on adjacent carbons.

  • Carbocation Formation: As a tertiary haloalkane, this compound is expected to react via an S(_N)1 mechanism, proceeding through a tertiary carbocation intermediate. Tertiary carbocations are generally more stable than secondary or primary carbocations due to the electron-donating inductive effect and hyperconjugation from the alkyl groups.[2][3]

  • Inductive Effect of Chlorine: The three chlorine atoms, being highly electronegative, will exert a strong electron-withdrawing inductive effect (-I effect). This effect will destabilize the adjacent carbocation that would form upon the departure of the chlorine atom from the tertiary carbon. The positive charge of the carbocation would be intensified by the pull of electrons from the nearby chlorine atoms, making the carbocation less stable than the carbocation formed from tert-butyl chloride.

  • Steric Hindrance: The bulky chlorine atoms and the methyl group on the quaternary and adjacent carbons create significant steric hindrance. While this would dramatically slow down an S(_N)2 reaction, in an S(_N)1 reaction, steric strain can sometimes accelerate the rate of ionization by being relieved in the planar carbocation intermediate. However, the primary influence on the S(_N)1 rate is carbocation stability.

Experimental Protocols

To empirically determine the relative stability of this compound, the following experimental protocols can be employed.

Experiment 1: Comparison of Hydrolysis Rates using Silver Nitrate (B79036)

This experiment compares the rate at which different haloalkanes react with water (hydrolysis) to produce a halide ion, which is then precipitated by silver ions.

Materials:

  • This compound

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • 2-Chloropropane

  • 1-Chloropropane

  • 0.1 M Silver Nitrate (AgNO(_3)) solution in ethanol/water

  • Ethanol

  • Water bath

  • Test tubes and rack

  • Stopwatch

Procedure:

  • Place 2 mL of the silver nitrate solution into four separate, clean, and dry test tubes.

  • Add 5 drops of each haloalkane to its respective test tube.

  • Place all test tubes simultaneously into a water bath set at a constant temperature (e.g., 50°C).

  • Start the stopwatch immediately.

  • Observe the test tubes and record the time taken for a precipitate of silver chloride (AgCl) to appear in each.

  • The rate of reaction is inversely proportional to the time taken for the precipitate to form. A faster precipitation indicates a less stable haloalkane.

Experiment 2: Determination of Solvolysis Rate by Titration

This method provides a more quantitative measure of the reaction rate by monitoring the production of acid during solvolysis.

Materials:

  • Haloalkane of interest (e.g., this compound, tert-butyl chloride)

  • Ethanol/water solvent mixture (e.g., 80:20)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Burette, pipettes, and conical flasks

  • Stopwatch

  • Ice bath

Procedure:

  • Prepare a solution of the haloalkane in the ethanol/water solvent.

  • At time t=0, initiate the reaction.

  • At regular intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask in an ice bath.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the produced hydrochloric acid (HCl) with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • The concentration of HCl at each time point can be calculated, which corresponds to the concentration of the haloalkane that has reacted.

  • Plot the concentration of the haloalkane versus time and determine the rate constant of the reaction.

Visualizing Reaction Pathways and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing haloalkane stability and the S(_N)1 reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_conclusion Conclusion start Select Haloalkanes for Comparison prep_sol Prepare Solutions of Haloalkanes and Reagents start->prep_sol hydrolysis Perform Hydrolysis with AgNO3 prep_sol->hydrolysis solvolysis Conduct Solvolysis and Titration prep_sol->solvolysis precip_time Record Precipitation Time hydrolysis->precip_time titration_data Collect Titration Volumes solvolysis->titration_data calc_rate Calculate Reaction Rates and Rate Constants precip_time->calc_rate titration_data->calc_rate compare Compare Relative Stabilities calc_rate->compare conclusion Draw Conclusions on Structural Effects compare->conclusion

Caption: Experimental workflow for assessing haloalkane stability.

sn1_mechanism reactant Tertiary Haloalkane (R3C-X) step1 Step 1: Ionization (Slow, Rate-Determining) reactant->step1 carbocation Tertiary Carbocation (R3C+) step1->carbocation leaving_group Leaving Group (X-) step1->leaving_group step2 Step 2: Nucleophilic Attack (Fast) carbocation->step2 product Substitution Product (R3C-Nu) step2->product nucleophile Nucleophile (Nu-) nucleophile->step2

Caption: Generalized S(_N)1 reaction pathway for tertiary haloalkanes.

Conclusion

The stability of this compound is governed by a complex interplay of its tertiary structure, which favors carbocation formation, and the strong electron-withdrawing inductive effects of its three chlorine atoms, which destabilize this intermediate. While direct quantitative data remains elusive, a qualitative assessment suggests a nuanced reactivity profile. The provided experimental protocols offer a robust framework for empirically determining its stability relative to other haloalkanes. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the successful development of new chemical entities.

References

A Guide to the Calculated Properties of 1,2,3-Trichloro-2-methylpropane: A Quantum Mechanical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular and Computed Properties of 1,2,3-Trichloro-2-methylpropane

The following table summarizes the key identifiers and computed properties of this compound, sourced from publicly available chemical databases. These properties serve as a foundational dataset for further computational and experimental investigations.

PropertyValueSource
Molecular Formula C4H7Cl3--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 161.45 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 1871-58-5--INVALID-LINK--, --INVALID-LINK--
Canonical SMILES CC(CCl)(CCl)Cl--INVALID-LINK--
InChI Key XMCSILBVFPYTLC-UHFFFAOYSA-N--INVALID-LINK--
XLogP3-AA 2.2--INVALID-LINK--, --INVALID-LINK--
Heavy Atom Count 7--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Complexity 48.9--INVALID-LINK--, --INVALID-LINK--

Experimental Data

Experimental data provides a crucial benchmark for validating computational models. The following table includes available experimental data for this compound.

PropertyValueSource
Kovats Retention Index (non-polar column, isothermal) 918--INVALID-LINK--

A Representative Workflow for Quantum Mechanical Calculations

The following diagram illustrates a typical workflow for performing quantum mechanical calculations to determine the properties of a molecule like this compound. This process is fundamental in computational chemistry for predicting molecular structure, energetics, and spectra.

G cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_output Analysis and Visualization mol_structure Define Molecular Structure (SMILES/Coordinates) comp_params Select Computational Method (e.g., DFT) and Basis Set mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (e.g., Electronic, Spectroscopic) freq_calc->prop_calc data_analysis Analyze Output Data (Energies, Geometries, Frequencies) prop_calc->data_analysis visualization Visualize Molecular Orbitals, Vibrational Modes, etc. data_analysis->visualization

Caption: A generalized workflow for quantum mechanical calculations of molecular properties.

Detailed Experimental and Computational Protocols

While specific experimental and computational details for this compound are not extensively published, a standard approach for such a molecule would involve the following methodologies.

Computational Protocol:

A typical quantum mechanical calculation for a halogenated alkane like this compound would be performed using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. The general steps are as follows:

  • Molecular Structure Input: The initial 3D coordinates of the this compound molecule are generated. This can be done using molecular building software or by converting its SMILES string.

  • Method and Basis Set Selection:

    • Method: Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. A common functional for halogenated compounds is B3LYP or a dispersion-corrected functional like ωB97X-D.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVDZ would be appropriate for initial calculations. For higher accuracy, especially for properties involving electron correlation, larger basis sets like aug-cc-pVTZ might be employed.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This involves an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule. Thermodynamic properties such as enthalpy and Gibbs free energy can also be derived from these calculations.

  • Property Calculations: Once a stable structure is obtained, various other electronic and spectroscopic properties can be calculated. These may include:

    • Molecular Orbital (MO) analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

    • Natural Bond Orbital (NBO) analysis: To study charge distribution and intramolecular interactions.

    • NMR chemical shift calculations: To predict the 1H and 13C NMR spectra.

Experimental Protocol (for comparison):

To validate the computational results, experimental data would be required. Key experiments would include:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the chemical environment of the hydrogen and carbon atoms.

    • Infrared (IR) and Raman Spectroscopy: To identify the vibrational modes of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectrum data for this compound.

  • Chromatography:

    • Gas Chromatography (GC): To determine the purity of the compound and its retention time, which can be correlated with its volatility and intermolecular interactions. The Kovats retention index is an example of such data.

The comparison between the calculated and experimental spectra and properties is a critical step in validating the chosen computational methodology and provides confidence in the predictive power of the theoretical model for related compounds.

Safety Operating Guide

Safe Disposal of 1,2,3-Trichloro-2-methylpropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2,3-trichloro-2-methylpropane is critical to ensure laboratory safety and environmental protection. As a chlorinated hydrocarbon, this compound is classified as hazardous waste and must be managed according to specific protocols. This guide provides essential, step-by-step information for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact. For prolonged handling, consult the manufacturer's compatibility chart for the most suitable material.[1]

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and vapors.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: If working outside of a fume hood, a NIOSH/MSHA approved respirator may be required, depending on the concentration and ventilation.[2]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[1]

    • Ensure the container is sealed to prevent the release of vapors.[1]

    • Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[3]

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound" and the associated hazards (e.g., "Hazardous Waste," "Halogenated Solvents").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and sources of ignition.[3][4]

    • Store in a designated secondary containment area to prevent spills from spreading.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Waste material must be disposed of in accordance with all national and local regulations.[3]

    • Common disposal methods for chlorinated hydrocarbons include incineration at a licensed facility.[5][6] Under no circumstances should this chemical be disposed of down the drain. [1]

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Use personal protective equipment, including respiratory protection if necessary.[7]

  • Contain the spill using an inert absorbent material (e.g., sand, diatomite, or universal binders).[8]

  • Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2]

  • Clean the affected area thoroughly.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides relevant information for chlorinated hydrocarbons and related compounds to inform safe handling and disposal.

PropertyValue/InformationReference
Chemical FormulaC4H7Cl3[7][9]
Molecular Weight161.45 g/mol [7][9]
CAS Number1871-58-5[7][9]
Disposal RecommendationDispose of contents/container to an approved waste disposal plant.[3][4][10]
Incompatible MaterialsStrong oxidizing agents, acids, acid anhydrides, acid chlorides, and metals.[2][10]
Hazardous Combustion ProductsCarbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas, Chlorine.[2][10]
Extinguishing MediaUse water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Accidental Spill? B->H C Collect in Designated, Sealed & Labeled Container D Store in Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Arrange for Pickup and Transport to Approved Facility E->F G Final Disposal (e.g., Incineration) F->G H->C No I Follow Spill Cleanup Protocol H->I Yes I->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,2,3-Trichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 1,2,3-Trichloro-2-methylpropane (CAS No. 1871-58-5) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.[1][2]

PropertyValue
Molecular Formula C4H7Cl3
Molecular Weight 161.45 g/mol
CAS Number 1871-58-5
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Hazard Identification and Personal Protective Equipment (PPE)
PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.
Operational Plan: Step-by-Step Handling Protocol

Follow these steps for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Confirm the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound inside a certified chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Avoid inhalation of any vapors.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is properly labeled.

  • Spill Response :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for proper disposal.

    • Ventilate the area of the spill.

    • For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in appropriately labeled, compatible, and sealed containers.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflows

The following diagrams illustrate the key safety and emergency procedures for handling this compound.

G Safe Handling Workflow for this compound prep 1. Preparation - Verify fume hood - Check safety equipment - Don PPE handle 2. Handling - Work in fume hood - Avoid contact and inhalation - Use minimal quantity prep->handle store 3. Storage - Cool, dry, ventilated area - Tightly sealed container - Away from incompatibles handle->store spill 4. Spill Response - Absorb with inert material - Collect in sealed container - Ventilate area handle->spill dispose 5. Disposal - Collect as hazardous waste - Follow institutional procedures - Do not drain dispose store->dispose spill->dispose

Caption: Safe Handling Workflow Diagram

G First Aid Response for Exposure exposure Exposure Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Remove clothing, wash with soap & water exposure->skin eye Eye Contact: Flush with water for 15 mins exposure->eye ingestion Ingestion: Rinse mouth, do NOT induce vomiting exposure->ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: First Aid Response Diagram

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3-Trichloro-2-methylpropane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.